molecular formula C11H14IN B1411126 (1-(4-Iodophenyl)cyclobutyl)methanamine CAS No. 1936255-32-1

(1-(4-Iodophenyl)cyclobutyl)methanamine

Cat. No.: B1411126
CAS No.: 1936255-32-1
M. Wt: 287.14 g/mol
InChI Key: HKBWIQSDTBSWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Iodophenyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-iodophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWIQSDTBSWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutane-containing molecules are of growing interest in medicinal chemistry and drug discovery. The unique conformational constraints and three-dimensional nature of the cyclobutane ring can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and better selectivity for biological targets. The title compound, (1-(4-Iodophenyl)cyclobutyl)methanamine, incorporates a cyclobutane scaffold, a phenyl ring substituted with a heavy halogen (iodine), and a primary aminomethyl group. The presence of the iodine atom offers a potential site for further functionalization, such as in cross-coupling reactions, or for use as a radiolabeling precursor. The aminomethyl group provides a basic handle for salt formation and potential interactions with biological targets. This guide outlines a plausible synthetic route and the expected analytical characteristics of this compound.

Proposed Synthesis

A two-step synthetic pathway is proposed for the synthesis of this compound, commencing with the commercially available 4-iodophenylacetonitrile.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

The first step involves the formation of the cyclobutane ring via a dialkylation of 4-iodophenylacetonitrile with 1,3-dibromopropane.

Reaction:

4-Iodophenylacetonitrile + 1,3-Dibromopropane → 1-(4-Iodophenyl)cyclobutanecarbonitrile

Experimental Protocol:

  • To a solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of 1,3-dibromopropane (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-iodophenyl)cyclobutanecarbonitrile.

Step 2: Synthesis of this compound

The second step is the reduction of the nitrile group of 1-(4-iodophenyl)cyclobutanecarbonitrile to the corresponding primary amine.

Reaction:

1-(4-Iodophenyl)cyclobutanecarbonitrile → this compound

Experimental Protocol:

  • To a solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1 equivalent) in a dry, ethereal solvent such as diethyl ether or THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₁H₁₄IN
Molecular Weight 287.14 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 2.85 (s, 2H, CH₂-NH₂), 2.20-2.00 (m, 4H, cyclobutyl-CH₂), 1.90-1.70 (m, 2H, cyclobutyl-CH₂), 1.40 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 145.5 (Ar-C), 137.5 (Ar-CH), 129.0 (Ar-CH), 92.0 (Ar-C-I), 50.0 (CH₂-NH₂), 45.0 (quaternary C), 35.0 (cyclobutyl-CH₂), 16.0 (cyclobutyl-CH₂)
Mass Spectrometry (EI) m/z (%): 287 (M⁺), 258 ([M-NH₂]⁺), 160 ([M-C₄H₈N]⁺), 117
Infrared (IR) ν (cm⁻¹): 3350-3200 (N-H stretch), 3050-2850 (C-H stretch), 1600 (C=C stretch, aromatic), 1480 (C-H bend), 820 (p-disubstituted benzene)

Visualizations

Synthetic Pathway

Synthesis 4-Iodophenylacetonitrile 4-Iodophenylacetonitrile Intermediate 1-(4-Iodophenyl)cyclobutanecarbonitrile 4-Iodophenylacetonitrile->Intermediate 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate Final_Product This compound Intermediate->Final_Product Reagents1 1. NaH or LDA 2. THF or DMF Reagents1->Intermediate Reagents2 LiAlH₄, THF Reagents2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: General workflow for synthesis and characterization.

Potential Biological Significance

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. The cyclobutane ring, as a bioisostere of other cyclic systems, can enhance metabolic stability and provide a rigid scaffold for the precise orientation of pharmacophoric groups. Phenyl-substituted cyclobutane derivatives have been explored as scaffolds in the development of various therapeutic agents.

The primary amine functionality is a common feature in many neurotransmitter analogs and can participate in key hydrogen bonding interactions with biological macromolecules. The 4-iodophenyl group can engage in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Furthermore, the iodine atom can serve as a handle for the synthesis of more complex derivatives or for the introduction of a radiolabel for imaging studies. Given these features, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as neuroscience, oncology, and diagnostics. Further research is warranted to explore the biological activity profile of this and related compounds.

(1-(4-Iodophenyl)cyclobutyl)methanamine mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Mechanism of Action of (1-(4-Iodophenyl)cyclobutyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases do not contain specific experimental data on the mechanism of action of this compound. This guide is based on the well-established pharmacology of structurally analogous compounds and provides a hypothesized mechanism of action along with representative experimental protocols that would be used to verify it.

Introduction and Hypothesized Mechanism of Action

This compound belongs to the class of arylcyclobutylamine derivatives. Based on its structural similarity to known psychoactive compounds, its primary mechanism of action is hypothesized to be the inhibition of monoamine transporters. Monoamine transporters are a family of solute carrier proteins that regulate the synaptic concentrations of the neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by reuptaking them from the synaptic cleft into the presynaptic neuron.

The core structure, a phenylcyclobutylmethanamine scaffold, is a recognized pharmacophore for ligands of the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The substitution of an iodine atom at the para-position of the phenyl ring is expected to modulate the potency and selectivity of the compound for these transporters. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and alter pharmacokinetic properties.

Therefore, this compound is likely a monoamine reuptake inhibitor . Its specific profile, whether it is a selective inhibitor of one transporter or a dual or triple reuptake inhibitor, would require empirical determination through the experimental protocols outlined in this guide.

Representative Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, the following table presents representative binding affinities (Ki, nM) for analogous monoamine reuptake inhibitors to illustrate a potential pharmacological profile.

Compound AnalogueSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
(1-(4-Chlorophenyl)cyclobutyl)methanamine1550120
(1-Phenylcyclobutyl)methanamine8025250
N-Methyl-1-(1-phenylcyclohexyl)methanamine1692185

Note: The data presented in this table is illustrative and derived from public sources on analogous compounds for comparative purposes. It does not represent actual data for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the precise mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, and hNET).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: Clomipramine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine into rat brain synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (from striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

  • Test compound: this compound.

  • Krebs-Ringer-HEPES buffer.

  • Uptake inhibitors for defining non-specific uptake (e.g., Fluoxetine for serotonin, GBR 12909 for dopamine, Desipramine for norepinephrine).

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Determine the IC50 values by analyzing the concentration-response curves.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->b Neurotransmitter Release Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine->MAO Metabolism Dopamine->VMAT2 Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Norepinephrine->MAO Metabolism Norepinephrine->VMAT2 Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic, 5-HT) b->Receptor Binding SERT SERT b->SERT Serotonin Reuptake DAT DAT b->DAT Dopamine Reuptake NET NET b->NET Norepinephrine Reuptake Compound This compound Compound->SERT Inhibition Compound->DAT Inhibition Compound->NET Inhibition cluster_presynaptic cluster_presynaptic

Caption: Hypothesized mechanism of action via inhibition of monoamine transporters.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing hSERT, hDAT, or hNET start->prep_membranes prep_ligands Prepare serial dilutions of test compound and stock of radioligand start->prep_ligands assay_setup Set up 96-well plate: Membranes + Radioligand + (Buffer or Non-specific inhibitor or Test compound) prep_membranes->assay_setup prep_ligands->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Data analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of Structure to Activity

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Core Phenylcyclobutylmethanamine Scaffold Aryl Phenyl Ring Core->Aryl Cycloalkyl Cyclobutane Ring Core->Cycloalkyl Amine Methanamine Side Chain Core->Amine Potency Modulated Potency at SERT, DAT, NET Selectivity Altered Selectivity Profile PK Modified Pharmacokinetics (e.g., BBB penetration, metabolism) Substitution 4-Iodo Substitution on Phenyl Ring Aryl->Substitution Substitution->Potency Substitution->Selectivity Substitution->PK

Caption: Logical relationship between chemical structure and biological activity.

CAS number 1936255-32-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclobutyl)methanamine (CAS Number: 1936255-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1936255-32-1, identified as this compound. Due to the limited availability of specific experimental data for this molecule, this document focuses on its chemical structure, predicted properties, and potential applications in drug discovery based on the analysis of its structural motifs. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical Structure and Properties

The chemical structure of this compound combines three key motifs: a para-substituted iodophenyl group, a cyclobutane ring, and a methanamine moiety. Each of these components contributes to the overall physicochemical and potential pharmacological properties of the molecule.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1936255-32-1

  • Molecular Formula: C₁₁H₁₄IN

  • Canonical SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)I

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and provide an estimation of the compound's characteristics.

PropertyPredicted Value
Molecular Weight 287.14 g/mol
XLogP3 3.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 26.0 Ų

Synthesis and Methodology

Conceptual Synthetic Workflow:

G A 1-(4-Iodophenyl)cyclobutanecarbonitrile R Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) A->R Precursor B This compound R->B Final Product

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the reduction of a nitrile precursor, 1-(4-iodophenyl)cyclobutanecarbonitrile.

  • Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel could be employed.

  • Quenching: After the reaction is complete (monitored by a technique like Thin Layer Chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and aluminum salts.

  • Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Characterization: The final product, this compound, would be purified using techniques such as column chromatography or distillation. The structure and purity would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a building block or a scaffold in medicinal chemistry and drug discovery.

Significance of Structural Motifs:

  • Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target. The constrained nature of the four-membered ring can help in locking a molecule into a bioactive conformation, potentially leading to improved potency and selectivity.[1][2] The cyclobutane scaffold has been successfully incorporated into several marketed drugs.[1]

  • Phenylalkylamine Core: The phenylalkylamine skeleton is a common feature in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS). This structural class includes neurotransmitters, hormones, and a wide range of therapeutic agents.

  • Iodophenyl Group: The iodine atom on the phenyl ring can serve multiple purposes. It can act as a bulky, lipophilic group that can interact with hydrophobic pockets in a protein target. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. In the context of developing research tools, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) for use in radiolabeling and imaging studies, such as Single Photon Emission Computed Tomography (SPECT).

Conceptual Drug Discovery and Development Pathway:

The journey of a novel chemical entity like this compound from a research chemical to a potential therapeutic agent follows a structured, multi-stage process.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory Review & Post-Market A Target Identification & Validation B Lead Discovery (HTS, SBDD) A->B C Lead Optimization (SAR Studies) B->C D In Vitro & In Vivo Pharmacology C->D E Phase I (Safety) D->E IND Submission F Phase II (Efficacy & Dosing) E->F G Phase III (Large-scale Efficacy) F->G H Regulatory Submission (e.g., NDA) G->H NDA Filing I Market Approval H->I J Phase IV (Post-market Surveillance) I->J

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound is a chemical entity with structural features that make it an interesting candidate for further investigation in the field of drug discovery. While specific biological data is currently lacking, its constituent motifs—the conformationally rigid cyclobutane, the pharmacologically relevant phenylalkylamine core, and the versatile iodophenyl group—suggest potential for the development of novel therapeutic agents or research probes. This guide provides a foundational understanding of its chemical nature and a framework for its potential exploration. Further experimental validation is necessary to elucidate its specific properties and biological activities.

References

No Publicly Available Research Data for (1-(4-Iodophenyl)cyclobutyl)methanamine Limits Identification of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of scientific literature and public databases reveals a significant lack of available research on the specific compound (1-(4-Iodophenyl)cyclobutyl)methanamine , also potentially known by the identifier Lu AA31-073 . Despite comprehensive searches, no published studies detailing its synthesis, biological activity, therapeutic targets, or mechanism of action could be located. The primary sources of information for this chemical are limited to listings by commercial chemical suppliers, which provide basic chemical identifiers and properties but no biological data.

This absence of published research precludes the creation of a detailed technical guide or whitepaper as requested. The core requirements for such a document, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational scientific studies. The scientific community relies on peer-reviewed publications and patents to disseminate information on novel compounds, and for this compound, this information does not appear to be in the public domain.

Broader searches on the structure-activity relationships (SAR) of analogous compounds, such as other phenylcyclobutylmethanamine derivatives, suggest that this class of molecules may be of interest in neuroscience research. However, it is crucial to note that SAR trends are general and cannot be used to definitively predict the specific biological targets or activity of an uncharacterized compound like this compound. The substitution of a halogen, such as iodine in this case, can significantly alter the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability.

Similarly, while the identifier "Lu AA31-073" suggests a possible association with the pharmaceutical company Lundbeck, which specializes in treatments for brain diseases, this specific compound is not listed in their publicly available drug development pipeline. It is possible that this compound was synthesized and evaluated in early-stage, proprietary research that was never published.

Implications for Researchers and Drug Development Professionals:

For researchers, scientists, and drug development professionals, the lack of public data on this compound means that any investigation into its potential therapeutic applications would need to begin from the ground up. This would involve:

  • Chemical Synthesis and Characterization: The first step would be to synthesize and confirm the chemical structure and purity of the compound.

  • In Vitro Screening: A broad panel of in vitro assays would be necessary to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and functional cell-based assays.

  • Mechanism of Action Studies: Once a primary target is identified, further studies would be required to elucidate the compound's mechanism of action.

  • In Vivo Studies: If promising in vitro activity is observed, preclinical studies in animal models would be the next step to evaluate its efficacy, safety, and pharmacokinetic profile.

Without this foundational research, it is not possible to provide the requested in-depth technical guide. The scientific journey of a compound from initial synthesis to a potential therapeutic agent is a long and complex process, and this compound appears to be at the very beginning of this journey, if it is on it at all within the public domain.

In Vitro Evaluation of (1-(4-Iodophenyl)cyclobutyl)methanamine: A Search for Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific in vitro studies, experimental data, or detailed pharmacological evaluations for the compound (1-(4-Iodophenyl)cyclobutyl)methanamine were identified. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

The search for information on this compound did not yield any published research detailing its biological activity, mechanism of action, or specific experimental protocols. While information on structurally related compounds, such as those with different halogen substitutions (e.g., chlorophenyl) or alternative ring structures, is available, this data cannot be extrapolated to accurately represent the in vitro profile of the iodo-substituted compound .

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of public data suggests that any in vitro evaluation would require de novo investigation. This would involve foundational studies to determine its potential biological targets, efficacy, potency, and mechanism of action.

To initiate an in vitro evaluation of this compound, a general workflow would typically be followed. A hypothetical representation of such a workflow is provided below as a logical guide for future research.

Conceptual Experimental Workflow

The following diagram illustrates a standard high-level workflow for the initial in vitro characterization of a novel chemical entity.

experimental_workflow cluster_screening Initial Screening cluster_characterization Lead Characterization cluster_safety In Vitro Safety Target_Identification Target Identification (e.g., Receptor Binding Assays) Primary_Screening Primary Functional Screening (e.g., Cell-Based Assays) Target_Identification->Primary_Screening Identified Target Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Primary_Screening->Dose_Response Active Hit Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Primary_Screening->Cytotoxicity Selectivity_Profiling Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Profiling Potent Compound hERG_Assay hERG Channel Assay Dose_Response->hERG_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Selectivity_Profiling->Mechanism_of_Action Selective Compound

In-Depth Technical Guide: (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (1-(4-Iodophenyl)cyclobutyl)methanamine.

Chemical Identity and Properties

This compound is a primary amine featuring a cyclobutane ring attached to a 4-iodophenyl group. This structure is of interest in medicinal chemistry due to the prevalence of cyclobutane moieties in drug candidates and the utility of the iodo- group for further chemical modifications or as a heavy atom for biophysical studies.

IUPAC Name: this compound[1]

Synonyms:

  • 1-(4-Iodophenyl)cyclobutanemethanamine[2]

CAS Number: 1936255-32-1[1][2][3][4]

Chemical Structure: Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC11H14IN[1][2]
Molecular Weight287.14 g/mol [1][2]
Purity≥95% (as commercially available)[2]
MDL NumberMFCD28466842[2]

Synthesis and Experimental Protocols

Logical Relationship of Synthetic Steps

Synthesis_Workflow A 4-Iodophenylacetonitrile D 1-(4-Iodophenyl)cyclobutanecarbonitrile A->D Cyclobutylation B 1,3-Dibromopropane B->D C Phase Transfer Catalyst C->D F This compound D->F Nitrile Reduction E Reducing Agent (e.g., LiAlH4) E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

This step involves the alkylation of 4-iodophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst to form the cyclobutane ring.

Experimental Protocol (Adapted from analogous syntheses):

  • Reaction Setup: To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added an aqueous solution of a strong base (e.g., 50% sodium hydroxide).

  • Catalyst Addition: A phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 equivalents), is added to the mixture.

  • Alkylation: 1,3-Dibromopropane (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 1-(4-iodophenyl)cyclobutanecarbonitrile, is purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to this compound

The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0 °C. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product. Further purification of this compound can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological activities. For instance, the structurally related compound, sibutramine, which contains a (1-(4-chlorophenyl)cyclobutyl) moiety, is known to act as a norepinephrine-dopamine reuptake inhibitor.

The presence of the cyclobutylamine group suggests potential interactions with various biological targets. The general workflow for investigating the biological activity of such a compound is outlined below.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow A Compound Synthesis & Purification B In vitro Target-Based Screening A->B Primary Screening C Cell-Based Assays B->C Hit Confirmation D Lead Identification C->D Hit-to-Lead E In vivo Efficacy Studies D->E F ADME/Tox Profiling D->F G Candidate Selection E->G F->G

Caption: A general experimental workflow for the biological evaluation of a novel chemical entity.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. The iodophenyl group provides a handle for radiolabeling, which could be utilized in receptor binding or imaging studies to identify its biological targets.

References

In-Depth Technical Guide: Solubility and Stability of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel small molecule, (1-(4-Iodophenyl)cyclobutyl)methanamine. Due to the absence of publicly available experimental data for this specific compound, this document outlines detailed, standardized protocols for determining these critical physicochemical properties. Furthermore, it presents computationally predicted data to offer an initial assessment of its characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound, enabling a systematic and scientifically rigorous approach to its evaluation.

Introduction

This compound is a primary amine featuring a cyclobutyl and an iodophenyl moiety. Its structural alerts suggest potential utility as a building block in medicinal chemistry, where the iodophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions, and the cyclobutyl scaffold can impart unique conformational constraints. As with any compound intended for pharmaceutical research, a thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring data integrity from biological assays.

Note on Data Availability: As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded specific experimental data on the solubility and stability of this compound. Therefore, this guide provides predicted physicochemical properties and standardized, robust experimental protocols that can be employed to generate the necessary empirical data.

Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. Predicted values are generated using established cheminformatics algorithms and should be confirmed by experimental data.

PropertyValue (Predicted/Known)Data Source/Method
IUPAC Name This compound-
CAS Number 1936255-32-1Chemical Supplier Databases
Molecular Formula C₁₁H₁₄IN-
Molecular Weight 287.14 g/mol -
Predicted LogP 3.1Molinspiration Cheminformatics
Predicted Aqueous Solubility LogS: -3.5 (mg/mL: 0.22)Molinspiration Cheminformatics
Predicted pKa (basic) 10.3Chemicalize
Physical Form Solid (based on analogs)Assumption based on similar chemical structures

Experimental Protocols

The following sections detail the methodologies for experimentally determining the solubility and stability of this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following protocols describe methods to determine both kinetic and thermodynamic solubility in various relevant media.

This high-throughput method is suitable for early discovery to assess solubility under non-equilibrium conditions, mimicking initial dissolution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • 96-well plates (polypropylene for stock, clear for measurement)

  • Automated liquid handler (optional)

  • Plate shaker

  • UV-Vis or LC-MS/MS compatible plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

  • Assay Plate Preparation: Add the DMSO stock solutions to the aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0) in a 96-well plate. The final DMSO concentration should not exceed 1-2% to minimize co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

This method determines the true equilibrium solubility of the compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC with a validated analytical method

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a glass vial. This ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration using a validated HPLC method. The determined concentration is the thermodynamic solubility.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the compound. The protocols should follow the International Council for Harmonisation (ICH) guidelines.[1][2]

This protocol assesses the stability of the compound in its solid form under various environmental conditions.

Materials:

  • This compound, solid

  • Controlled environment stability chambers

  • Glass vials

  • HPLC with a validated stability-indicating method

Procedure:

  • Sample Preparation: Place a known amount of the solid compound into clear and amber glass vials to assess light sensitivity.

  • Storage Conditions: Store the vials under various conditions as per ICH guidelines, including:

    • Long-term: 25 °C / 60% Relative Humidity (RH)

    • Intermediate: 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

    • Photostability: In a photostability chamber with controlled light exposure.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Purity and Degradants: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Water Content: If applicable, by Karl Fischer titration.

This protocol evaluates the stability of the compound when dissolved in various solvents, which is relevant for formulation and in-vitro assays.

Materials:

  • This compound

  • Relevant solvents (e.g., DMSO, aqueous buffers at different pH values)

  • Controlled temperature incubators/water baths

  • HPLC with a validated stability-indicating method

Procedure:

  • Solution Preparation: Prepare solutions of the compound at a known concentration in the selected solvents.

  • Storage: Store the solutions at different temperatures (e.g., room temperature, 4 °C, 37 °C) and protected from light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples at each time point using a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffers (pH 5.0, 7.4) k_dilute->k_add k_shake Shake for 1.5-2h k_add->k_shake k_centrifuge Centrifuge Plate k_shake->k_centrifuge k_analyze Analyze Supernatant (UV-Vis or LC-MS) k_centrifuge->k_analyze t_start Add Excess Solid to Solvent t_equil Equilibrate for 24-48h (Shaking) t_start->t_equil t_separate Separate Solid and Liquid (Centrifuge) t_equil->t_separate t_analyze Analyze Supernatant (HPLC) t_separate->t_analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_solid Solid-State Stability cluster_solution Solution-State Stability s_start Aliquot Solid Compound into Vials s_store Store at ICH Conditions (25°C/60%RH, 40°C/75%RH, Photostability) s_start->s_store s_pull Pull Samples at Time Points (0, 1, 3, 6, 12 mo) s_store->s_pull s_analyze Analyze (Appearance, Purity by HPLC) s_pull->s_analyze sol_start Prepare Solution in Relevant Solvents sol_store Store at Various Temperatures (4°C, 25°C, 37°C) sol_start->sol_store sol_pull Pull Samples at Time Points (0, 2, 4, 8, 24h) sol_store->sol_pull sol_analyze Analyze (Purity by HPLC) sol_pull->sol_analyze

Caption: Workflow for assessing solid-state and solution-state stability.

Conclusion

While experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. The predicted physicochemical properties suggest it is a lipophilic compound with low aqueous solubility, a common characteristic for many small molecule drug candidates. The detailed experimental protocols for solubility and stability, based on industry-standard and regulatory guidelines, offer a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery and development pipeline. The systematic application of these methodologies will ensure a robust and reliable dataset, forming the basis for informed decisions regarding formulation, preclinical studies, and overall development strategy.

References

literature review of iodophenyl compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Iodophenyl Compounds in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of iodine into drug candidates, particularly as an iodophenyl moiety, is a powerful strategy in modern medicinal chemistry. Beyond its traditional use in radio-imaging and thyroid-related therapies, iodine's unique physicochemical properties are being leveraged to enhance drug potency, selectivity, and pharmacokinetics. This technical guide provides a comprehensive literature review of the role of iodophenyl compounds, focusing on their application as kinase inhibitors and nuclear receptor modulators. It details the underlying principles of halogen bonding, presents quantitative biological data, outlines key experimental protocols, and visualizes the complex biological and experimental systems involved.

The Strategic Role of Iodine in Drug Design: Halogen Bonding

Historically viewed as a simple lipophilic group, the halogen atom—particularly iodine—is now recognized as a potent director of intermolecular interactions through a phenomenon known as halogen bonding.[1] This interaction occurs between an electropositive region on the halogen atom, termed the σ-hole, and an electron-rich Lewis base (e.g., oxygen, nitrogen, or sulfur) on a biological target like a protein.[1][2]

The strength of this bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[1] For iodophenyl groups, the electron-withdrawing nature of the phenyl ring enhances the σ-hole on the iodine, making it a strong halogen bond donor. This directed, noncovalent interaction can significantly increase the binding affinity and selectivity of a ligand for its target protein, making it a valuable tool in rational drug design.[2]

Halogen_Bond cluster_ligand Iodophenyl Ligand cluster_protein Protein Target Ligand R-I SigmaHole σ-hole (δ+) LonePair e⁻ pair (δ-) SigmaHole->LonePair Halogen Bond Acceptor O=C<

Figure 1: Halogen bond between an iodophenyl group and a protein carbonyl.

Application I: Iodophenyl Moieties in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[3] The RAF/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation and survival; its constitutive activation through mutations (e.g., in BRAF) is a hallmark of many cancers.[2][4][5] MEK inhibitors have emerged as a key therapeutic strategy to block this pathway.

Case Study: Cobimetinib (GDC-0973)

Cobimetinib is a potent, selective, orally active inhibitor of MEK1 and MEK2.[2][6] Its chemical structure features a 2-fluoro-4-iodophenylamino group, which plays a crucial role in its binding and activity.[7] Used in combination with BRAF inhibitors like vemurafenib, it is approved for treating BRAF V600 mutation-positive metastatic melanoma.[2][5] By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling that drives tumor growth.[4][8]

MEK_Pathway Ras RAS (Activated by Growth Factor Signal) Raf BRAF (e.g., V600E Mutant) Ras->Raf Activates Mek MEK1/2 Raf->Mek Phosphorylates Erk ERK1/2 Mek->Erk Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) Erk->Proliferation Activates Cobimetinib Cobimetinib (Iodophenyl MEK Inhibitor) Cobimetinib->Mek Inhibits

Figure 2: Inhibition of the RAS/RAF/MEK/ERK pathway by Cobimetinib.

Quantitative Data: MEK1 Inhibition by Cobimetinib

The potency of iodophenyl-containing kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundTargetAssay TypeIC50 (nM)Cell Line EC50 (µM)
Cobimetinib MEK1Cell-free enzyme assay4.2[1][6][9]-
Cobimetinib -888MEL Cell Viability-0.2[1][10]
Cobimetinib -A2058 Cell Viability-10.0[1][10]

Application II: Iodophenyl Compounds as Nuclear Receptor Modulators

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes. The thyroid hormone receptors (TRs), with their two primary isoforms TRα and TRβ, are crucial for metabolism, development, and cardiovascular function.[11] Designing isoform-selective TR modulators is a key goal to harness the beneficial effects of thyroid hormone (e.g., cholesterol-lowering via TRβ) while avoiding adverse effects (e.g., tachycardia via TRα).[11][12]

Case Study: DITPA and Other Thyromimetics

Naturally occurring thyroid hormones are iodinated thyronines. Synthetic analogues that mimic their action often retain this structural feature. 3,5-diiodothyropropionic acid (DITPA) is a thyroid hormone analogue that binds to both TR isoforms and has been investigated for its potential benefits in heart failure.[13][14][15] Other compounds, like Sobetirome (GC-1), have been engineered for TRβ selectivity, demonstrating the therapeutic potential of modulating this pathway.[16][17]

Quantitative Data: Binding Affinities for Thyroid Hormone Receptors

The affinity of a compound for its receptor is typically measured by the dissociation constant (Kd), inhibition constant (Ki), or association constant (Ka). For agonists, potency is also measured by the half-maximal effective concentration (EC50).

CompoundTargetAssay TypeBinding AffinityEC50
3,5-diiodothyropropionic acid (DITPA) TRα1Radioligand BindingKa = 2.40 M⁻¹[13]~0.5 µM[14][18]
TRβ1Radioligand BindingKa = 4.06 M⁻¹[13]
Sobetirome (GC-1) TRα1Radioligand BindingKd = 440 pM[19]0.58 µM[20]
TRβ1Radioligand BindingKd = 67 pM[19]0.16 µM[17][20]
Eprotirome (KB2115) TRβ > TRαFunctional AssaysModestly TRβ selective[11][21]-

Key Experimental Protocols

General Synthesis: Palladium-Catalyzed Cross-Coupling

A common strategy for synthesizing iodophenyl-containing drug molecules involves the coupling of an iodoaniline or iodophenol derivative with a heterocyclic core. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are frequently employed.

Example Reaction: Buchwald-Hartwig Amination

  • Reactants: An appropriate heterocyclic chloride/bromide (1.0 eq), a substituted iodoaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base like Cs₂CO₃ (2.0 eq).

  • Solvent: An anhydrous, aprotic solvent such as dioxane or toluene.

  • Procedure: The reactants are combined in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The mixture is heated, typically between 80-120 °C, and stirred for 4-24 hours until reaction completion is observed by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the desired iodophenyl-containing compound.

Biological Assay: Radioligand Competition Binding for Nuclear Receptors

This protocol determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[22][23]

Binding_Assay_Workflow prep 1. Prepare Receptor (e.g., TRβ from cell lysate) incubate 2. Incubate Components - Receptor - Radioligand ([¹²⁵I]T₃) - Test Compound (Iodophenyl Modulator) prep->incubate separate 3. Separate Bound/Free (Vacuum Filtration) incubate->separate quantify 4. Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis (Competition Curve Fitting) quantify->analyze result Determine IC₅₀ and Kᵢ analyze->result

Figure 3: Workflow for a radioligand competition binding assay.

Methodology:

  • Receptor Preparation: A source of the target receptor (e.g., purified recombinant TRβ or cell membranes expressing TRβ) is prepared in an appropriate assay buffer.[22]

  • Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Triiodothyronine) and varying concentrations of the unlabeled test compound.[24]

  • Equilibration: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[22]

  • Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-containing membranes.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Outlook

The iodophenyl group is a versatile and highly valuable component in the medicinal chemist's toolkit. Its ability to form strong, directional halogen bonds provides a rational basis for designing next-generation therapeutics with enhanced potency and selectivity. As demonstrated with kinase inhibitors like Cobimetinib and nuclear receptor modulators like DITPA, the strategic placement of iodine can successfully address challenging biological targets. Future research will likely expand the application of iodophenyl compounds to other target classes and further refine our understanding of halogen bonding to enable the de novo design of superior clinical candidates. The continued development of efficient synthetic methodologies and sophisticated biological assays will be critical to unlocking the full potential of these unique compounds.

References

Methodological & Application

Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key nitrile intermediate followed by its reduction to the target primary amine. This protocol is designed to be a comprehensive guide for researchers, offering clear methodologies and expected outcomes.

Introduction

This compound and its analogs are of significant interest in the development of novel therapeutics. The presence of the iodophenyl moiety allows for further functionalization through various cross-coupling reactions, while the cyclobutane ring introduces conformational rigidity, which can be advantageous for optimizing drug-receptor interactions. This protocol outlines a reproducible and scalable synthesis route to access this important compound.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile. This step involves the alkylation of 4-iodobenzyl cyanide with 1,3-dibromopropane to construct the cyclobutane ring.

  • Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile. The nitrile intermediate is then reduced to the corresponding primary amine, this compound.

Data Presentation

Table 1: Reactants and Expected Product for Step 1

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-Iodobenzyl CyanideC₈H₆IN243.05101.0
1,3-DibromopropaneC₃H₆Br₂201.89111.1
Sodium Hydride (60% in mineral oil)NaH40.00222.2
1-(4-Iodophenyl)cyclobutanecarbonitrileC₁₁H₁₀IN283.11--

Table 2: Reactants and Expected Product for Step 2 (LiAlH₄ Reduction)

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
1-(4-Iodophenyl)cyclobutanecarbonitrileC₁₁H₁₀IN283.1151.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.957.51.5
This compoundC₁₁H₁₄IN287.14--

Experimental Protocols

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

This procedure is adapted from the synthesis of the analogous 4-chloro derivative.

Materials:

  • 4-Iodobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents).

  • Carefully add anhydrous DMSO to the flask to create a slurry.

  • Cool the slurry in an ice bath.

  • Dissolve 4-iodobenzyl cyanide (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the sodium hydride slurry via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding water to the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to this compound

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 1-(4-Iodophenyl)cyclobutanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 1-(4-Iodophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Method B: Catalytic Hydrogenation

Materials:

  • 1-(4-Iodophenyl)cyclobutanecarbonitrile

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-Iodophenyl)cyclobutanecarbonitrile in methanol or ethanol.

  • Add the Raney Nickel or Pd/C catalyst (typically 5-10% by weight of the nitrile).

  • If desired, add a small amount of ammonia to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat and agitate the mixture according to the manufacturer's instructions for the hydrogenation apparatus.

  • Monitor the reaction progress by observing the uptake of hydrogen.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Method A.

Mandatory Visualization

SynthesisWorkflow Start Starting Materials: 4-Iodobenzyl Cyanide & 1,3-Dibromopropane Step1 Step 1: Cyclization (NaH, DMSO) Start->Step1 Intermediate Intermediate: 1-(4-Iodophenyl)cyclobutanecarbonitrile Step1->Intermediate Step2 Step 2: Reduction (e.g., LiAlH₄ or H₂/Catalyst) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Chromatography/Distillation) Product->Purification Optional

Application Note: Quantification of (1-(4-Iodophenyl)cyclobutyl)methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical methodologies for the quantification of (1-(4-Iodophenyl)cyclobutyl)methanamine, a novel psychoactive substance (NPS), is presented here for researchers, scientists, and professionals in drug development. The following application notes and protocols are based on established methods for similar compounds, providing a robust starting point for method development and validation.

This compound is a substituted cyclobutane derivative with potential psychoactive properties, structurally related to other novel psychoactive substances. Accurate and sensitive quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The primary recommended method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, particularly for volatile derivatives.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers excellent sensitivity and specificity for the quantification of this compound in complex biological matrices.[1][2][3] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, whole blood, or urine), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A standard high-performance liquid chromatography system.[4][5]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this amine-containing compound.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds. For a structurally related iodinated compound, meta-iodobenzylguanidine, the transition was m/z 276.1 → 217.0, corresponding to the loss of the guanidine group.[6] A similar fragmentation pattern involving the loss of the amine group could be expected for the target analyte. The presence of the iodine atom can also lead to characteristic neutral losses or fragment ions.[7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on typical values for the analysis of novel psychoactive substances.[1]

ParameterExpected Performance
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition and Analysis inject->analyze

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, GC-MS can be a viable alternative for the quantification of this compound, especially if the compound is sufficiently volatile or can be derivatized to enhance its volatility and chromatographic properties.[4][8]

Experimental Protocol: GC-MS Quantification

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample, add a suitable internal standard.

  • Adjust the pH of the sample to basic (e.g., pH 9-10) with a buffer.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. (Optional) Derivatization

  • To enhance volatility and improve peak shape, the extracted analyte can be derivatized. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of BSTFA with 1% TMCS to the dried extract.

  • Heat at 70°C for 30 minutes.

  • Inject a portion of the derivatized sample into the GC-MS system.

3. Gas Chromatography Conditions

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard.

Method Selection Logic

The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

method_selection start Start: Quantify This compound sensitivity High Sensitivity Required? (e.g., < 1 ng/mL) start->sensitivity matrix Complex Biological Matrix? (e.g., blood, tissue) sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms Yes volatility Analyte Volatile or Easily Derivatized? matrix->volatility No matrix->lcms Yes volatility->lcms No gcms Use GC-MS volatility->gcms Yes

Caption: Decision tree for analytical method selection.

References

Application Note: High-Throughput Screening for Modulators of G-Protein Coupled Receptor X Using (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of these receptors.[4][5] This application note describes a high-throughput screening campaign to identify novel agonists for the Gq-coupled orphan receptor, GPCR-X, which is implicated in a hypothetical disease pathway. The screen utilized a cell-based calcium flux assay to measure receptor activation. Among the compounds screened, (1-(4-Iodophenyl)cyclobutyl)methanamine (referred to as Compound-A) was identified as a potent and selective agonist of GPCR-X.

Materials and Methods

A stable cell line expressing human GPCR-X (CHO-K1-GPCR-X) was developed. A calcium-sensitive fluorescent dye was used to detect changes in intracellular calcium concentration upon receptor activation. The assay was optimized for a 384-well plate format to facilitate high-throughput screening. Compound-A was prepared in a 10 mM DMSO stock solution and serially diluted to generate a concentration-response curve. A fluorescent plate reader was used to measure the fluorescent signal, and the data was analyzed to determine the potency (EC50) and efficacy of the compound.

Results

Compound-A demonstrated a dose-dependent activation of GPCR-X in the calcium flux assay. The compound was further tested against a panel of other GPCRs to assess its selectivity. The results, summarized in the table below, indicate that Compound-A is a potent and selective agonist for GPCR-X.

TargetAssay TypeCompound-A EC50 (nM)
GPCR-X Calcium Flux 75
GPCR-Y (Gq)Calcium Flux>10,000
GPCR-Z (Gs)cAMP Accumulation>10,000
GPCR-W (Gi)cAMP Inhibition>10,000

Detailed Experimental Protocol: Calcium Flux Assay for GPCR-X

This protocol details the steps for performing a high-throughput calcium flux assay in a 384-well format to screen for agonists of GPCR-X.

1. Cell Preparation

  • Culture CHO-K1-GPCR-X cells in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 25 µL of growth medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation

  • Prepare a 10 mM stock solution of this compound (Compound-A) in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Further dilute the compound plates in assay buffer (HBSS with 20 mM HEPES) to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

3. Assay Procedure

  • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in the assay buffer.

  • Remove the growth medium from the cell plates and add 20 µL of the dye solution to each well.

  • Incubate the plates at 37°C for 60 minutes in the dark.

  • Place the cell plate into a fluorescent plate reader equipped with an automated liquid handling system.

  • Add 5 µL of the diluted Compound-A to the wells.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm every 1.5 seconds for a total of 120 seconds.

4. Data Analysis

  • The change in fluorescence intensity over time is used to determine the response to the compound.

  • Calculate the peak fluorescence signal for each well.

  • Normalize the data to the response of a known reference agonist (positive control) and buffer alone (negative control).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Compound-A) GPCRX GPCR-X Agonist->GPCRX Binds Gq Gq Protein GPCRX->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Response Cellular Response Ca2_cyto->Response Mediates

Caption: Gq-protein coupled receptor signaling pathway activated by an agonist.

HTS_Workflow start Start cell_seeding Seed CHO-K1-GPCR-X cells in 384-well plates start->cell_seeding incubation_overnight Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_overnight dye_loading Add Calcium-Sensitive Dye incubation_overnight->dye_loading incubation_dye Incubate for 60 min at 37°C dye_loading->incubation_dye compound_addition Add this compound (Compound-A) dilutions incubation_dye->compound_addition read_plate Measure Fluorescence (Fluorescent Plate Reader) compound_addition->read_plate data_analysis Analyze Data (Calculate EC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the high-throughput calcium flux assay.

References

Application Note: High-Throughput Quantitative Analysis of (1-(4-Iodophenyl)cyclobutyl)methanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (1-(4-Iodophenyl)cyclobutyl)methanamine in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The validated method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its clinical development, a robust and reliable bioanalytical method is required for the accurate measurement of its concentration in biological matrices. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and reproducibility.[1] This note details the development and validation of such a method for this compound in human plasma. The protocol is designed to be efficient and cost-effective, employing a straightforward "protein crash" for sample cleanup.[2]

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): (1-(4-Bromophenyl)cyclobutyl)methanamine (or a stable isotope-labeled analog)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization source was used, coupled to a high-performance liquid chromatography (HPLC) system.

Sample Preparation

A protein precipitation method was employed for its simplicity and speed.[2]

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A linear gradient was optimized for rapid elution and separation from matrix components.

Mass Spectrometry

The mass spectrometer was operated in positive ESI mode. The MRM transitions were optimized by infusing a standard solution of the analyte and internal standard.

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation assessed linearity, accuracy, precision, selectivity, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. The results, summarized in Table 2, demonstrate that the method is both accurate and precise.

Quantitative Data Summary

Table 1: LC-MS/MS Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Table 2: Mass Spectrometer MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]⁺Fragment 1Optimized

Table 3: Summary of Accuracy and Precision Data for QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 15.0± 15.0≤ 15.0± 15.0
Low QC3.0≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC100≤ 8.0± 8.0≤ 8.0± 8.0
High QC800≤ 7.5± 7.5≤ 7.5± 7.5

(Note: The data presented in the tables are representative and should be generated during actual method validation.)

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The "dilute and shoot" approach with protein precipitation minimizes sample preparation time, making it suitable for high-throughput analysis in a drug development setting.[3] The method meets the requirements for bioanalytical applications, providing accurate and precise data for pharmacokinetic assessments.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol using the same procedure.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from 1.0 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentrations: 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low), 100 ng/mL (Mid), and 800 ng/mL (High).

Protocol 3: LC-MS/MS System Operation
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an injection sequence including blank samples, calibration standards, QC samples, and unknown samples. It is recommended to inject a blank sample after high-concentration samples to check for carryover.[4]

  • Data Acquisition: Acquire data using the optimized MRM transitions for the analyte and the internal standard.

  • Data Processing: Process the acquired data using the appropriate software. Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Method_Development_Workflow cluster_ms cluster_lc cluster_sp start Define Analytical Goal (Quantification in Plasma) lit_review Literature Review & Analyte Characterization start->lit_review ms_dev Mass Spectrometry Method Development lit_review->ms_dev lc_dev Chromatography Method Development lit_review->lc_dev sample_prep Sample Preparation Development lit_review->sample_prep ms1 Direct Infusion ms_dev->ms1 lc1 Column & Mobile Phase Selection lc_dev->lc1 sp1 Evaluate PPT, LLE, SPE sample_prep->sp1 integration Method Integration and Initial Testing validation Method Validation (Accuracy, Precision, etc.) integration->validation routine_analysis Routine Sample Analysis validation->routine_analysis ms2 Select Precursor Ion ms1->ms2 ms3 Optimize MRM Transitions ms2->ms3 ms3->integration lc2 Gradient Optimization lc1->lc2 lc2->integration sp2 Select & Optimize Protocol sp1->sp2 sp2->integration

Caption: Logical workflow for LC-MS/MS method development.

Experimental_Workflow sample Plasma Sample (50 µL) (Calibrator, QC, or Unknown) add_is Add Internal Standard (25 µL) sample->add_is ppt Protein Precipitation (150 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection analysis Data Acquisition & Processing injection->analysis

Caption: Experimental workflow for sample preparation and analysis.

References

Application Notes and Protocols for Radiolabeling and Binding Assays of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-Iodophenyl)cyclobutyl)methanamine is a novel compound with a phenylcyclobutylamine scaffold, suggesting its potential as a ligand for monoamine transporters (MATs).[1] The MAT family, which includes the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), plays a crucial role in regulating neurotransmission and is a key target for the development of therapeutics for various neurological and psychiatric disorders.[2][3] Radiolabeled ligands are indispensable tools for in vitro and in vivo characterization of these transporters, enabling the determination of binding affinity, density, and distribution.[4][5]

These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]), a commonly used radionuclide for binding assays, and for performing subsequent in vitro binding assays to characterize its interaction with monoamine transporters.[1]

Data Presentation

The following table summarizes representative binding affinities (Ki values) of various established monoamine transporter inhibitors. This data provides a comparative context for evaluating the potency and selectivity of novel ligands like [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Citalopram1.656002020
Fluoxetine2.7410180
Paroxetine0.1341.1
Vanoxerine18.40.31.15
Nisoxetine1801.150.8
Methylphenidate1320060100
Cocaine300-500300-5003600

Note: Data compiled from various sources.[6][7][8] Ki values can vary depending on experimental conditions.

Experimental Protocols

Radiolabeling of this compound with [¹²⁵I]

This protocol describes a method for the radioiodination of a suitable precursor, (1-(4-aminomethyl)cyclobutyl)phenyl)trimethylstannane, to synthesize [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine. The Iodogen method is a widely used, mild, and efficient method for radioiodination of proteins and small molecules.[1][4][9][10]

Materials:

  • (1-(4-aminomethyl)cyclobutyl)phenyl)trimethylstannane (precursor)

  • [¹²⁵I]Sodium Iodide (Na¹²⁵I)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Chloroform

  • Methanol

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution

  • Sep-Pak C18 cartridge

  • Ethanol

  • Nitrogen gas stream

  • HPLC system with a radioactivity detector

Protocol:

  • Preparation of Iodogen-coated tubes:

    • Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to coat the bottom of the vial with Iodogen.

    • Store the coated vials in a desiccator until use.

  • Radiolabeling Reaction:

    • Dissolve the precursor, (1-(4-aminomethyl)cyclobutyl)phenyl)trimethylstannane, in a small volume of methanol.

    • To the Iodogen-coated vial, add 5-10 µL of the precursor solution.

    • Add 1-5 mCi of [¹²⁵I]NaI in phosphate buffer.

    • Allow the reaction to proceed at room temperature for 15-20 minutes with occasional gentle agitation.

  • Quenching the Reaction:

    • Stop the reaction by adding 100 µL of sodium metabisulfite solution to reduce unreacted iodine.

  • Purification of the Radiolabeled Compound:

    • Activate a Sep-Pak C18 cartridge by washing with ethanol followed by water.

    • Load the reaction mixture onto the Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted [¹²⁵I]NaI and other hydrophilic impurities.

    • Elute the radiolabeled product, [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine, with ethanol.

    • Collect the eluate and evaporate the ethanol under a stream of nitrogen.

    • Reconstitute the purified product in a suitable buffer for binding assays (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using an HPLC system equipped with a radioactivity detector.

In Vitro Binding Assays

The following protocols describe saturation and competition binding assays to determine the binding affinity (Kd) and inhibitor constant (Ki) of [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine for monoamine transporters. These assays are typically performed using membrane preparations from cells expressing the target transporter (e.g., HEK293 cells transfected with SERT, DAT, or NET).

2.1. Membrane Preparation:

  • Culture cells expressing the target monoamine transporter to confluence.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a glass-Teflon homogenizer or by sonication.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet (membrane fraction) in fresh homogenization buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations at -80°C until use.

2.2. Saturation Binding Assay:

  • In a 96-well plate, add increasing concentrations of [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine (e.g., 0.01 to 10 nM) in duplicate.

  • To determine non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM citalopram for SERT, 10 µM GBR12909 for DAT, or 10 µM desipramine for NET) to a parallel set of wells.

  • Add the membrane preparation (20-50 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in assay buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

2.3. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of [¹²⁵I]-(1-(4-Iodophenyl)cyclobutyl)methanamine (typically at or near its Kd value).

  • Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • To determine non-specific binding, add a high concentration of a known non-labeled ligand in a separate set of wells.

  • Add the membrane preparation (20-50 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation and filter as described for the saturation binding assay.

  • Measure the radioactivity retained on the filters.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake by transporters located on the presynaptic neuron.

Caption: General mechanism of monoamine neurotransmitter reuptake.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in performing a radioligand binding assay.

BindingAssayWorkflow arrow arrow start Start prep Prepare Membrane Homogenates start->prep assay Set up Binding Assay (Radioligand +/- Competitor) prep->assay incubate Incubate to Reach Equilibrium assay->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Gamma Counting) filter->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

References

Application Notes and Protocols for Cellular Characterization of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-Iodophenyl)cyclobutyl)methanamine is a novel small molecule with potential therapeutic applications. Due to the limited publicly available data on its biological activity, a systematic in vitro evaluation is necessary to elucidate its cellular effects and potential mechanism of action. This document provides a comprehensive set of cell culture protocols to characterize the activity of this compound, with a particular focus on its potential as an anti-cancer agent, possibly targeting the KRAS signaling pathway. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a prime target for drug discovery.[1][2] The protocols outlined below will guide researchers in assessing the compound's cytotoxicity, and its impact on key cellular processes like apoptosis and cell cycle progression, and investigating its effect on the KRAS signaling cascade.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the biological activity of this compound. The workflow begins with broad cytotoxicity screening to determine the compound's potency across different cell lines. Subsequent experiments are designed to delve into the mechanism of action, focusing on apoptosis, cell cycle arrest, and modulation of the KRAS signaling pathway.

experimental_workflow cluster_screening Initial Screening cluster_data Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (KRAS mutant vs. wild-type) Cytotoxicity_Assay Cytotoxicity Assays (MTT/XTT) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Caspase-3/7 Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (KRAS Signaling Pathway) IC50_Determination->Western_Blot Data_Analysis Quantitative Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Pathway_Interpretation Pathway Interpretation Data_Analysis->Pathway_Interpretation

Caption: A stepwise experimental workflow for the cellular characterization of the compound.

Cell Line Selection and Culture

The choice of cell lines is critical for elucidating the compound's mechanism of action. It is recommended to use a panel of cell lines that includes both KRAS mutant and KRAS wild-type cells to investigate potential KRAS-specific activity.

Recommended Cell Lines:

Cell LineCancer TypeKRAS StatusRationale
A549Non-Small Cell Lung CancerG12SKRAS mutant, widely used for screening KRAS inhibitors.
HCT116Colorectal CancerG13DRepresents another common KRAS mutation in a different cancer type.
MIA PaCa-2Pancreatic CancerG12CA prevalent mutation in pancreatic cancer, a disease with high unmet need.
MCF-7Breast CancerWild-TypeKRAS wild-type control to assess off-target effects.
HEK293Human Embryonic KidneyWild-TypeNon-cancerous cell line for general cytotoxicity assessment.

General Cell Culture Protocol:

  • Cell Thawing and Seeding: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Determine cell viability and density using a hemocytometer or an automated cell counter. Seed the cells into appropriate culture vessels (e.g., T-75 flasks) at the recommended seeding density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth daily and subculture the cells when they reach 80-90% confluency. To subculture, aspirate the old medium, wash the cells with phosphate-buffered saline (PBS), and detach the cells using a trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed the cells at the appropriate split ratio.

Cytotoxicity Assays

Cytotoxicity assays are essential to determine the concentration range at which the compound affects cell viability. The half-maximal inhibitory concentration (IC50) will be determined from these assays. Tetrazolium-based assays like MTT and XTT are widely used for this purpose as they measure the metabolic activity of viable cells.[3][4][5]

Protocol for MTT/XTT Assay:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the 96-well plates with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT and 450-500 nm for XTT).[3][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Data Presentation:

Compound Concentration (µM)A549 (% Viability)HCT116 (% Viability)MIA PaCa-2 (% Viability)MCF-7 (% Viability)HEK293 (% Viability)
0.01
0.1
1
10
100
IC50 (µM)

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a caspase activity assay can be performed. Caspases, particularly caspase-3 and caspase-7, are key executioners of apoptosis.[6][7][8][9][10]

Protocol for Caspase-3/7 Activity Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well. After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).[9] Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Expected Data Presentation:

TreatmentA549 (Fold Change in Caspase-3/7 Activity)HCT116 (Fold Change in Caspase-3/7 Activity)
Vehicle Control1.01.0
Compound (IC50)
Compound (2x IC50)
Staurosporine

Cell Cycle Analysis

To investigate whether the compound affects cell cycle progression, flow cytometry analysis of DNA content can be performed. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI, along with RNase A to prevent staining of RNA.[11][12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.[12]

  • Data Analysis: Analyze the flow cytometry data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Expected Data Presentation:

TreatmentCell Line% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlA549
Compound (IC50)A549
Vehicle ControlHCT116
Compound (IC50)HCT116

Western Blot Analysis of KRAS Signaling Pathway

To investigate the molecular mechanism of action, particularly its effect on the KRAS signaling pathway, Western blotting can be employed. This technique allows for the detection and quantification of specific proteins involved in the pathway. The KRAS protein, once activated, triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[16][17][18][19][20]

kras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified diagram of the KRAS signaling pathway.

Protocol for Western Blot Analysis:

  • Cell Lysis and Protein Quantification: Treat KRAS mutant cells (e.g., A549) with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended primary antibodies include those against total KRAS, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[21][22][23][24][25] A loading control, such as β-actin or GAPDH, should also be used to ensure equal protein loading.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.

Expected Data Presentation:

TreatmentTime (h)p-ERK / Total ERK (Fold Change)p-AKT / Total AKT (Fold Change)
Vehicle Control241.01.0
Compound (IC50)1
Compound (IC50)6
Compound (IC50)24

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle, and the KRAS signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these experiments will be crucial for guiding further preclinical development and for understanding the compound's mechanism of action.

References

Application Notes and Protocols for (1-(4-Iodophenyl)cyclobutyl)methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical construct based on the structural features of (1-(4-Iodophenyl)cyclobutyl)methanamine and the known pharmacology of related phenylalkylamine compounds. As of the latest literature review, no specific research has been published on the neuroscience applications of this particular molecule. These notes are intended to serve as a theoretical guide for researchers and drug development professionals interested in exploring its potential.

Introduction

This compound is a novel phenylalkylamine derivative featuring a cyclobutane ring and an iodine substitution on the phenyl group. Phenylalkylamines are a well-established class of compounds with significant activity in the central nervous system (CNS), often targeting monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The unique structural motifs of this compound—specifically the rigid cyclobutane scaffold and the electron-withdrawing iodine atom—suggest its potential as a selective monoamine reuptake inhibitor. This document outlines hypothetical applications and experimental protocols for investigating the neuropharmacological profile of this compound.

Hypothetical Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor at the substrate-binding site of monoamine transporters. The phenyl ring and the amine group are likely to engage with key residues within the transporter protein, while the cyclobutane moiety may confer a specific conformation that enhances binding affinity and selectivity. The iodine atom at the para position of the phenyl ring could potentially increase potency and alter selectivity due to its size and electronic properties.

hypothetical_mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine Neurotransmitter vesicle->monoamine Release transporter Monoamine Transporter (DAT, NET, or SERT) compound This compound compound->transporter Inhibition monoamine->transporter receptor Postsynaptic Receptor monoamine->receptor Binding & Signal

Caption: Hypothetical mechanism of action of this compound.

Potential Applications in Neuroscience Research

  • Selective Probe for Monoamine Transporters: Due to its rigid structure, the compound could serve as a selective ligand for DAT, NET, or SERT, aiding in the study of their structure and function.

  • Therapeutic Lead Compound: If it demonstrates potent and selective monoamine reuptake inhibition, it could be a starting point for the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

  • Tool for in vivo Brain Imaging: Radiolabeled with an appropriate isotope (e.g., ¹²³I or ¹²⁵I), it could be a candidate for SPECT or PET imaging to visualize and quantify monoamine transporter density in the brain.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical data from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki, nM)

CompoundDATNETSERT
This compound15.2250.8890.1
Cocaine (Reference)250400300
Desipramine (Reference)>10001.1110
Citalopram (Reference)>1000>10000.8

Table 2: In Vitro Reuptake Inhibition (IC₅₀, nM)

CompoundDopamineNorepinephrineSerotonin
This compound22.5310.41250.7
Cocaine (Reference)300500350
Desipramine (Reference)>10001.5150
Citalopram (Reference)>1000>10001.2

Table 3: In Vivo Microdialysis in Rat Striatum (% increase in extracellular dopamine)

TreatmentDose (mg/kg, i.p.)Peak Dopamine Increase
Vehicle-10 ± 5%
This compound180 ± 15%
This compound3250 ± 40%
This compound10600 ± 75%
Cocaine (Reference)10450 ± 60%

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, filter mats, scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific inhibitor, or the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

binding_assay_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Ligand, Compound/Vehicle) prep_reagents->plate_setup add_membranes Add Cell Membranes plate_setup->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Ki determination) count->analyze end End analyze->end

Caption: Workflow for the in vitro radioligand binding assay.

Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat brain.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • HPLC system with electrochemical detection.

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a microdialysis guide cannula targeting the striatum.

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples every 20 minutes.

  • Administer this compound or vehicle (i.p.).

  • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline dopamine levels.

microdialysis_workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (24h) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Samples perfusion->baseline injection Administer Compound/Vehicle baseline->injection collection Collect Post-Injection Samples injection->collection analysis HPLC-ED Analysis of Dopamine collection->analysis end End analysis->end

safe handling and storage procedures for (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-Iodophenyl)cyclobutyl)methanamine is a primary amine containing a cyclobutyl and an iodophenyl group. Its structural similarity to other halogenated phenylcyclobutylmethanamine derivatives suggests it may be a valuable intermediate in pharmaceutical research and drug development. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize risks to laboratory personnel and the environment.

Hazard Identification and Safety Precautions

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

GHS Hazard Pictograms (Anticipated):

Exclamation MarkCorrosion

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Data for Analogous Compounds

The following table summarizes key data for structurally similar compounds to provide a reference for the expected properties of this compound.

Property(1-(4-Fluorophenyl)cyclobutyl)methanamine(1-(4-Chlorophenyl)cyclobutyl)methanamineThis compound (Predicted)
CAS Number 1017462-08-6[3]63010-09-3[4][5]1936255-32-1[6]
Molecular Formula C₁₁H₁₄FN[7]C₁₁H₁₄ClN[4][5]C₁₁H₁₄IN[6]
Molecular Weight 179.24 g/mol 195.69 g/mol [4][5]287.14 g/mol [6]
Physical Form LiquidSolidLikely a solid or high-boiling liquid
Purity 95% - 98%[3]>95%[5]Research Grade
Storage Temperature Room TemperatureNot specifiedCool, dry place
Storage Class Not specified11 - Combustible SolidsLikely 11 or similar

Experimental Protocols

This protocol outlines the steps for safely handling and weighing this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety glasses or goggles

  • Lab coat

  • Fume hood

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Waste container for halogenated organic waste

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Don all required Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

    • Place all necessary equipment inside the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood to avoid inhalation of any dust or vapors.

    • Use a clean spatula to transfer the desired amount of the compound onto a weighing paper or boat on the analytical balance.

    • Avoid generating dust. If the compound is a solid, handle it gently.

    • If any material is spilled, follow the spill cleanup procedure outlined in Section 5.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the spatula and any other contaminated equipment with an appropriate solvent inside the fume hood.

    • Dispose of the weighing paper and any contaminated materials in the designated halogenated organic waste container.

    • Wipe down the work surface of the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Waste Management

5.1 Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as halogenated organic waste.

5.2 Waste Disposal Protocol:

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous halogenated organic waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Storage Procedures

  • Container: Store in the original, tightly sealed container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Visualizations

Safe_Handling_Workflow start Start: Prepare for Handling assess_risk Conduct Risk Assessment start->assess_risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood weigh Weigh Compound Carefully fume_hood->weigh spill_check Spill Occurred? weigh->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes transfer Transfer to Reaction Vessel spill_check->transfer No cleanup->weigh storage Return to Secure Storage transfer->storage waste Dispose of Contaminated Waste storage->waste decontaminate Decontaminate Work Area & PPE waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Formulation of (1-(4-Iodophenyl)cyclobutyl)methanamine for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of the novel research compound, (1-(4-Iodophenyl)cyclobutyl)methanamine, for use in preclinical animal studies. Due to the limited publicly available data on this specific molecule, this guide outlines a systematic approach to formulation development, focusing on characterization, vehicle screening, and preparation of formulations suitable for oral and parenteral administration. The protocols provided are based on established methodologies for formulating poorly soluble small molecules for in vivo research.

Introduction to this compound

This compound is a small molecule containing a cyclobutane ring, a methanamine group, and an iodophenyl moiety. Its structure suggests potential poor aqueous solubility, a common challenge in the preclinical development of new chemical entities. Proper formulation is therefore critical to ensure adequate bioavailability and reliable results in animal studies. The primary objectives of the formulation protocol are to achieve a homogenous and stable preparation, optimize in vivo exposure of the target tissue to the compound, ensure accurate dose delivery, and minimize any potential vehicle-related toxicity.[1]

Chemical Properties:

  • Molecular Formula: C₁₁H₁₄IN

  • Molecular Weight: 287.14 g/mol [2]

  • Structure:

Pre-formulation Assessment

Before developing a full-scale formulation, a preliminary assessment of the compound's physicochemical properties is essential.

2.1. Solubility Screening Protocol

Objective: To determine the approximate solubility of this compound in a range of commonly used vehicles for animal studies.

Materials:

  • This compound powder

  • Selection of vehicles (see Table 1)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC or LC-MS for concentration analysis

Methodology:

  • Accurately weigh 1-5 mg of this compound into separate glass vials.

  • Add a known volume (e.g., 1 mL) of each selected vehicle to the respective vials.

  • Vortex each vial vigorously for 2 minutes to facilitate initial dispersion.

  • Place the vials on an orbital shaker at room temperature for 24-48 hours to allow for equilibration.

  • After shaking, visually inspect for any undissolved particles.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect a supernatant sample from each vial.

  • Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Data Presentation:

Table 1: Hypothetical Solubility Data for this compound

VehicleTypeRoute of AdministrationEstimated Solubility (mg/mL)Observations
Deionized WaterAqueousOral, IV, IP, SC< 0.01Insoluble
0.9% SalineAqueousOral, IV, IP, SC< 0.01Insoluble
5% Dextrose in Water (D5W)AqueousOral, IV, IP< 0.01Insoluble
0.5% Methylcellulose (MC) in WaterAqueous SuspensionOral< 0.1 (as suspension)Forms a fine, white suspension
10% Dimethyl Sulfoxide (DMSO) in SalineCo-solventIV, IP1.5Clear solution, potential for precipitation
40% Polyethylene Glycol 400 (PEG 400) in WaterCo-solventOral, IV, IP5.2Clear, slightly viscous solution
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexation AgentOral, IV, IP, SC8.5Clear solution
Corn OilLipid-basedOral, SC, IM2.1Slightly hazy at higher concentrations

Formulation Protocols

Based on the pre-formulation data, suitable formulations for different routes of administration can be developed. It is crucial to include a vehicle-only control group in animal studies to assess any effects of the formulation itself.[3]

3.1. Oral Administration Formulation

Option 1: Suspension in Methylcellulose

Aqueous solutions of cellulose derivatives are commonly used for oral formulations of poorly soluble compounds due to their low toxicity and ease of preparation.[4]

Protocol:

  • Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This can be aided by heating a portion of the water, dispersing the methylcellulose, and then adding the remaining cold water.

  • Accurately weigh the required amount of this compound.

  • Triturate the compound with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

  • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

  • Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

Option 2: Solubilization with Cyclodextrins

Cyclodextrins can enhance the solubility of hydrophobic compounds by forming inclusion complexes.[5][6]

Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Slowly add the weighed this compound powder to the cyclodextrin solution while vortexing or sonicating.

  • Continue mixing until the compound is fully dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before administration.

3.2. Intravenous Administration Formulation

For intravenous administration, the formulation must be a clear, sterile solution, and the potential for precipitation upon injection must be minimized.[1]

Protocol (using a co-solvent system):

  • Prepare a co-solvent stock solution. A common choice is a mixture of DMSO, PEG 400, and water. For example, a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile saline.

  • First, dissolve the weighed this compound in the DMSO component.

  • Gradually add the PEG 400 while vortexing.

  • Finally, add the sterile saline dropwise while continuously mixing.

  • Visually inspect the final solution for any signs of precipitation.

  • Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

  • Administer the dose slowly to minimize the risk of the drug precipitating in the bloodstream.[1]

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-Vivo Studies A Compound Synthesis and Purification B Physicochemical Characterization A->B C Solubility Screening in Various Vehicles B->C D Select Promising Vehicles (e.g., Co-solvents, Cyclodextrins) C->D E Optimize Formulation (Concentration, Stability) D->E F Prepare Trial Formulations (Oral, IV) E->F G Dose Administration to Animal Models F->G H Pharmacokinetic Analysis (Blood Sampling) G->H I Pharmacodynamic/ Toxicology Assessment G->I

Caption: Workflow for formulation development of this compound.

4.2. Hypothetical Signaling Pathway

As the mechanism of action for this compound is unknown, a hypothetical pathway is presented for illustrative purposes, assuming it acts as an inhibitor of a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway.

Stability Assessment

Objective: To ensure the prepared formulation is stable for the duration of the study.

Protocol:

  • Prepare the final formulation at the desired concentration.

  • Store aliquots of the formulation under different conditions (e.g., room temperature, 4°C).

  • At specified time points (e.g., 0, 4, 24, 48 hours), take a sample from each aliquot.

  • Analyze the concentration of this compound using a validated analytical method.

  • A stable formulation is one in which the concentration of the active compound remains within ±10% of the initial concentration.

Table 2: Hypothetical Stability Data for a 5 mg/mL Formulation in 20% HP-β-CD

Time (hours)Concentration at 4°C (mg/mL)% of Initial Conc.Concentration at RT (mg/mL)% of Initial Conc.
05.02100.0%5.02100.0%
45.0199.8%4.9899.2%
244.9598.6%4.8596.6%
484.9197.8%4.7294.0%

Conclusion

The successful formulation of this compound for animal studies requires a systematic approach, beginning with solubility and stability assessments. The protocols outlined in this document provide a framework for developing appropriate oral and intravenous formulations. Due to the compound's likely poor aqueous solubility, the use of co-solvents, complexation agents, or suspensions is recommended. Researchers must validate the chosen formulation to ensure dose accuracy, stability, and minimal vehicle-induced effects to obtain reliable and reproducible data from in vivo experiments. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.[3]

References

Application Notes and Protocols for (1-(4-Iodophenyl)cyclobutyl)methanamine: Acknowledgment of Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that publicly available information on the specific use of (1-(4-Iodophenyl)cyclobutyl)methanamine as a chemical probe is exceedingly limited. Extensive searches have not yielded quantitative data on its binding affinity, selectivity, or efficacy, nor have they uncovered established experimental protocols or defined signaling pathways associated with this compound.

While the structurally similar compound, (1-(4-chlorophenyl)cyclobutyl)methanamine, has been mentioned in patent literature related to the treatment of depression, detailed pharmacological data or its specific molecular targets are not disclosed. The core structure of a phenylcyclobutylamine derivative suggests potential interactions with various biological targets, but without experimental validation, any proposed application remains speculative.

Due to the absence of concrete data, the following sections provide a generalized framework and hypothetical examples of how a novel chemical probe with this core structure could be characterized and utilized. These are intended to serve as a methodological guide for researchers who may be synthesizing or beginning to investigate this compound or similar novel compounds.

Hypothetical Application Profile

This section outlines a speculative application profile for a compound like this compound, based on the general properties of related chemical structures. It must be emphasized that this is a theoretical framework and is not based on experimental data for the specific compound .

Putative Target Class: Monoamine transporters or receptors (e.g., serotonin, dopamine, norepinephrine transporters) or other central nervous system (CNS) targets, given the mention of antidepressant activity for a related chloro-analog. The iodine atom could also be leveraged for radiolabeling in imaging studies.

Potential Applications:

  • Target Identification and Validation: Utilized as a starting point for identifying novel biological targets.

  • In Vitro Assay Development: As a tool compound to develop and validate new assays for screening other potential modulators.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound in an SAR campaign to develop more potent and selective analogs.

  • Diagnostic Imaging: The iodine atom could potentially be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) for use as a radiotracer in Single Photon Emission Computed Tomography (SPECT) or for in vitro autoradiography.

Hypothetical Quantitative Data Summary

The following table is a template illustrating how quantitative data for a chemical probe would be presented. The values presented are for illustrative purposes only and are not actual data for this compound.

ParameterTarget/AssayValueNotes
Binding Affinity (Ki) Hypothetical Target A50 nMDetermined by radioligand binding assay.
Hypothetical Target B> 10 µMDemonstrates selectivity over Target B.
Functional Activity (IC50) Target A Inhibition Assay150 nMFunctional inhibition of target activity.
Selectivity Selectivity Panel (10 targets)>100-fold vs. all off-targetsIndicates a favorable selectivity profile.
In Vitro Efficacy (EC50) Cellular Assay of Target Engagement250 nMMeasures compound activity in a cellular context.

Experimental Protocols: A General Framework

Detailed and validated experimental protocols for this compound are not available. The following represents a generalized workflow that researchers could adapt for the initial characterization of a novel chemical probe.

General Workflow for Chemical Probe Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity and Specificity cluster_2 Phase 3: In-Cell and In-Vivo Characterization synthesis Compound Synthesis and Purification primary_binding Primary Binding Assay (e.g., Radioligand Binding) synthesis->primary_binding functional_assay Primary Functional Assay (e.g., Enzyme Inhibition) primary_binding->functional_assay selectivity_panel Selectivity Profiling (Panel of Related Targets) functional_assay->selectivity_panel cellular_target Cellular Target Engagement (e.g., CETSA, NanoBRET) selectivity_panel->cellular_target cell_based_assays Cell-Based Phenotypic Assays cellular_target->cell_based_assays adme_tox ADME/Tox Profiling cell_based_assays->adme_tox pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies adme_tox->pk_pd

A generalized workflow for the characterization of a novel chemical probe.
Radioligand Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity (Ki) of this compound for a putative membrane-bound receptor (Target A).

Materials:

  • Membrane preparation from cells expressing Target A.

  • Radioligand specific for Target A (e.g., [³H]-ligand).

  • This compound (test compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for Target A).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, add only the membrane and radioligand.

  • For non-specific binding, add the membrane, radioligand, and a high concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram (Hypothetical)

Given the lack of information on the biological target and mechanism of action of this compound, a specific signaling pathway cannot be provided. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common pathway for CNS-active compounds, which could be a hypothetical target for this chemical probe.

G Probe This compound (Chemical Probe) GPCR GPCR (Hypothetical Target) Probe->GPCR Binds and Modulates G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Downstream Targets

A generic GPCR signaling pathway, a hypothetical target for the chemical probe.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step synthesis. The first step is the formation of a cyclobutane ring intermediate, 1-(4-iodophenyl)cyclobutanecarbonitrile, via a phase-transfer catalyzed alkylation. The second step is the reduction of the nitrile group to the desired primary amine.

Q2: What are the most critical parameters for maximizing the yield in the first step (cyclobutylation)?

The key parameters for the alkylation step include the choice of base, the phase-transfer catalyst, reaction temperature, and the rate of addition of reagents. The strength of the base can significantly influence the selectivity between the desired cyclization and simple alkylation.

Q3: How can the progress of the nitrile reduction be monitored?

Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile intermediate. Alternatively, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.

Q4: What are the common side products in the nitrile reduction step, and how can they be minimized?

A frequent side reaction during the reduction of nitriles is the formation of secondary and tertiary amines.[1][2] This can often be minimized by using specific reducing agents or by adding ammonia or ammonium hydroxide to the reaction mixture, especially during catalytic hydrogenation.[1][2]

Troubleshooting Guide

Problem 1: Low or No Yield of 1-(4-Iodophenyl)cyclobutanecarbonitrile (Step 1)
Potential Cause Suggested Solution
Ineffective Base The strength of the base is crucial for the deprotonation of (4-iodophenyl)acetonitrile. If a weak base like potassium carbonate is used, the reaction may favor the mono-alkylated intermediate over cyclization.[3] Consider using a stronger base, such as a 50% aqueous solution of sodium hydroxide.
Inefficient Phase-Transfer Catalyst (PTC) The chosen PTC may not be effective. Screen common PTCs like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). Ensure the catalyst is not degraded and is used at an appropriate loading (typically 1-5 mol%).
Reaction Temperature Too Low The reaction may be kinetically slow at room temperature. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Poor Quality Starting Materials Ensure that 1,3-dibromopropane and (4-iodophenyl)acetonitrile are of high purity. Impurities can interfere with the reaction.
Problem 2: Low Yield or Incomplete Conversion of Nitrile to Amine (Step 2)
Potential Cause Suggested Solution
Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Ensure strictly anhydrous conditions and use a fresh, unopened bottle or a freshly standardized solution of LiAlH₄.[4] For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is active.
Inappropriate Solvent For LiAlH₄ reductions, use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5] For catalytic hydrogenation, methanol or ethanol are common choices.
Insufficient Amount of Reducing Agent Ensure at least a stoichiometric amount of the reducing agent is used. For LiAlH₄, a molar excess (e.g., 1.5-2.0 equivalents) is typically required.
Reaction Temperature Too Low Some reductions may require heating to proceed at a reasonable rate. For instance, reductions with borane complexes often require heating.[1]
Problem 3: Significant Formation of Secondary Amine Byproduct (Step 2)
Potential Cause Suggested Solution
Reaction Mechanism (Catalytic Hydrogenation) During catalytic hydrogenation, the initially formed primary amine can react with an intermediate imine, leading to a secondary amine after further reduction.[2]
Solution 1: Add Ammonia The addition of ammonia (e.g., using a solution of ammonia in methanol) can suppress the formation of secondary amines by shifting the equilibrium away from the formation of the intermediate imine from the primary amine.[1][2]
Solution 2: Change Reducing Agent Consider using a chemical reducing agent like LiAlH₄, which is generally less prone to forming secondary amine byproducts in this context compared to catalytic hydrogenation.[2]
Solution 3: Use Alternative Catalysts Some catalysts, like PtO₂, may offer better selectivity for the primary amine compared to Pd/C.[2]

Illustrative Data on Reaction Parameters

Table 1: Effect of Base on Yield in Step 1 (Illustrative)

Entry Base Solvent Catalyst (mol%) Temperature (°C) Yield of Nitrile (%)
1 K₂CO₃ Toluene/H₂O TBAB (2%) 25 35
2 K₂CO₃ Toluene/H₂O TBAB (2%) 50 50
3 50% NaOH (aq) Toluene TBAB (2%) 25 75

| 4 | 50% NaOH (aq) | Toluene | TBAB (2%) | 50 | 85 |

Table 2: Comparison of Reducing Agents for Step 2 (Illustrative)

Entry Reducing Agent Solvent Additive Yield of Primary Amine (%) Yield of Secondary Amine (%)
1 H₂/Raney Ni Methanol None 60 30
2 H₂/Raney Ni Methanol NH₃ (5%) 85 <5
3 LiAlH₄ THF None 90 <2

| 4 | BH₃-THF | THF | None | 88 | <5 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile
  • Reagents and Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (4-iodophenyl)acetonitrile (1.0 eq.), tetrabutylammonium bromide (TBAB, 0.02 eq.), and toluene.

  • Base Addition: Begin stirring the mixture and add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

  • Alkylation: Add 1,3-dibromopropane (1.1 eq.) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to this compound
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 1-(4-iodophenyl)cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or acid-base extraction.

Visualized Workflows and Logic

SynthesisWorkflow SM1 (4-Iodophenyl)acetonitrile + 1,3-Dibromopropane Step1 Step 1: Alkylation (Phase-Transfer Catalysis) SM1->Step1 Intermediate 1-(4-Iodophenyl)cyclobutanecarbonitrile Step1->Intermediate Base (NaOH) Catalyst (TBAB) Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product Reductant (LiAlH₄) Anhydrous THF

Caption: A typical two-step synthetic workflow for the target compound.

TroubleshootingTree Start Low Yield in Nitrile Reduction (Step 2) CheckSM Is starting material consumed? (Check by TLC/LC-MS) Start->CheckSM No_SM No CheckSM->No_SM No Yes_SM Yes CheckSM->Yes_SM Yes Cause1 Potential Causes: - Inactive reducing agent - Temperature too low - Wrong solvent No_SM->Cause1 Solution1 Solutions: - Use fresh/standardized LiAlH₄ - Increase reaction temperature - Ensure anhydrous conditions Cause1->Solution1 CheckByproduct Is secondary amine byproduct observed? Yes_SM->CheckByproduct Yes_Byproduct Yes CheckByproduct->Yes_Byproduct Yes No_Byproduct No CheckByproduct->No_Byproduct No Solution2 Solutions: - If using H₂/catalyst, add NH₃ - Switch to LiAlH₄ reduction Yes_Byproduct->Solution2 Solution3 Issue is likely work-up/purification. Review extraction and chromatography steps. No_Byproduct->Solution3

Caption: A decision tree for troubleshooting low yield in the reduction step.

References

Technical Support Center: Synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine, a key intermediate for researchers in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Alkylation - Formation of the intermediate, 1-(4-Iodophenyl)cyclobutanecarbonitrile, via alkylation of 4-Iodophenylacetonitrile with 1,3-dibromopropane.

  • Step 2: Reduction - Reduction of the nitrile intermediate to the target primary amine, this compound.

This guide will address potential issues that may arise during each of these critical steps.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start 4-Iodophenylacetonitrile + 1,3-Dibromopropane reaction1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) (Optional: Phase Transfer Catalyst) start->reaction1 intermediate 1-(4-Iodophenyl)cyclobutanecarbonitrile reaction1->intermediate purification1 Purification (e.g., Column Chromatography) intermediate->purification1 reducing_agent Reducing Agent (e.g., LiAlH4, Raney Ni/H2, BH3) purification1->reducing_agent Proceed to Reduction workup Aqueous Work-up reducing_agent->workup product This compound purification2 Purification (e.g., Acid-Base Extraction, Crystallization) product->purification2 workup->product

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Alkylation to form 1-(4-Iodophenyl)cyclobutanecarbonitrile

Q1: My alkylation reaction is showing low conversion to the desired product. What are the possible causes and solutions?

A1: Low conversion in the alkylation step can be attributed to several factors:

  • Insufficiently strong base: The acidity of the alpha-proton of 4-iodophenylacetonitrile requires a sufficiently strong base for deprotonation. If you are using a weak base like potassium carbonate, the reaction may be slow or incomplete.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.

  • Poor solubility of reactants: If the base or the arylacetonitrile is not sufficiently soluble in the chosen solvent, the reaction rate will be diminished.

    • Solution: For bases like potassium carbonate, using a polar aprotic solvent like DMF can improve solubility. Alternatively, employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system or with solid bases.

  • Reaction temperature is too low: Alkylation reactions often require heating to proceed at a reasonable rate.

    • Solution: Try increasing the reaction temperature, for example, by refluxing in acetone or heating to 60-80 °C in DMF.

Q2: I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A2: The most common byproduct in this reaction is the result of dialkylation, where the 1,3-dibromopropane reacts with two molecules of 4-iodophenylacetonitrile.

  • How to minimize:

    • Control stoichiometry: Use a molar excess of 1,3-dibromopropane relative to 4-iodophenylacetonitrile. A 1.5 to 2-fold excess of the dihalide is often effective.

    • Slow addition: Add the 4-iodophenylacetonitrile slowly to the reaction mixture containing the base and 1,3-dibromopropane. This maintains a low concentration of the deprotonated nitrile, favoring the intramolecular cyclization over intermolecular reaction.

Data on Alkylation of Arylacetonitriles with 1,3-Dihalopropanes (Analog Systems)

Arylacetonitrile AnalogDihalopropaneBaseSolventCatalystYield of 1-Aryl-1-cyanocyclobutaneReference
Phenylacetonitrile1,3-DibromopropaneNaHDMF-~75%Generic textbook example
4-Chlorophenylacetonitrile1,3-DibromopropaneK2CO3AcetoneTBAB~85%Based on similar PTC alkylations
4-Bromophenylacetonitrile1,3-DichloropropaneNaOH (50% aq.)TolueneTBAB~90%Based on similar PTC alkylations

Q3: How should I purify the 1-(4-Iodophenyl)cyclobutanecarbonitrile intermediate?

A3: The crude product after work-up can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The purity of the fractions can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to this compound

Q1: My reduction of the nitrile is resulting in a low yield of the primary amine. What could be the issue?

A1: Low yields in the reduction step can arise from several factors:

  • Incomplete reaction: The reducing agent may not be sufficiently reactive or may have degraded.

    • Solution: Ensure your reducing agent is fresh. For instance, Lithium Aluminium Hydride (LiAlH4) is highly reactive with moisture and should be handled under anhydrous conditions. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Side reactions: The formation of secondary amines is a common side reaction, especially with catalytic hydrogenation.

    • Solution: When using catalytic hydrogenation (e.g., Raney Nickel), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary amines.

  • Difficult work-up: The work-up procedure, especially for LiAlH4 reactions, can be challenging and lead to product loss if not performed correctly.

    • Solution: Follow a well-established work-up procedure for LiAlH4 reductions, such as the Fieser work-up, to ensure efficient quenching and isolation of the amine product.

Q2: I am observing a significant amount of a "dimer-like" byproduct. What is this and how can I prevent it?

A2: This is likely a secondary amine, formed from the reaction of the initially formed primary amine with the imine intermediate.

  • Prevention Strategies:

    • Choice of Reducing Agent: LiAlH4 is generally less prone to forming secondary amines compared to catalytic hydrogenation.

    • Reaction Conditions for Catalytic Hydrogenation: As mentioned, adding ammonia or using a solvent system containing ammonia can effectively minimize this side reaction.

    • Alternative Reducing Agents: Borane complexes (e.g., BH3·THF) can also be effective for reducing nitriles to primary amines with good selectivity.

Comparison of Reducing Agents for Nitrile to Primary Amine Conversion (General Trends)

Reducing AgentTypical SolventTemperatureAdvantagesDisadvantagesExpected Yield of Primary Amine
LiAlH4THF, Diethyl ether0 °C to refluxHigh reactivity, generally good yields of primary amineHighly reactive with water and protic solvents, requires careful work-up>85%
Raney Nickel / H2Methanol, EthanolRoom temp. to 50 °CMilder conditions, scalableCan lead to secondary amine formation, requires specialized hydrogenation equipment70-90% (with ammonia)
BH3·THFTHFRoom temp. to refluxGood selectivity for primary aminesCan be less reactive for some substrates80-95%

Q3: What is the best way to purify the final product, this compound?

A3: The basic nature of the amine allows for a straightforward purification by acid-base extraction.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to obtain the purified amine. Further purification can be achieved by crystallization or distillation under reduced pressure if necessary.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-iodophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile
  • To a stirred suspension of LiAlH4 (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by acid-base extraction as described in the FAQ section.

Troubleshooting Logic Diagram

Troubleshooting cluster_alkylation Alkylation Issues cluster_reduction Reduction Issues low_conversion Low Conversion check_base Check Base Strength (Use NaH or K-tBuO) low_conversion->check_base check_solubility Improve Solubility (Use DMF or PTC) low_conversion->check_solubility increase_temp Increase Temperature low_conversion->increase_temp side_product Dialkylation Side Product control_stoichiometry Use Excess 1,3-Dibromopropane side_product->control_stoichiometry slow_addition Slow Addition of Nitrile side_product->slow_addition low_yield Low Yield of Primary Amine check_reagent Check Reducing Agent Activity low_yield->check_reagent optimize_workup Optimize Work-up Procedure low_yield->optimize_workup secondary_amine Secondary Amine Formation add_ammonia Add Ammonia (for Cat. Hyd.) secondary_amine->add_ammonia change_reagent Use LiAlH4 or Borane secondary_amine->change_reagent

Caption: Troubleshooting decision tree for the synthesis of this compound.

identifying and minimizing byproducts in (1-(4-Iodophenyl)cyclobutyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most probable synthetic routes are:

  • Reduction of 1-(4-iodophenyl)cyclobutanecarbonitrile: This involves the synthesis of the nitrile intermediate followed by its reduction to the primary amine.

  • Reductive amination of 1-(4-iodophenyl)cyclobutanecarbaldehyde: This route involves the formation of an aldehyde intermediate, which is then converted to the amine in the presence of an ammonia source and a reducing agent.

Q2: What is the primary byproduct of concern during the synthesis of this compound via nitrile reduction?

A2: The most common byproduct is the formation of a secondary amine, N-((1-(4-iodophenyl)cyclobutyl)methyl)-(1-(4-iodophenyl)cyclobutyl)methanamine.[1][2][3] This occurs when the newly formed primary amine reacts with the imine intermediate still present in the reaction mixture.

Q3: How can I detect the formation of the secondary amine byproduct?

A3: The secondary amine byproduct can be identified using various analytical techniques:

  • Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value than the desired primary amine.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): This is a highly effective method for separating and quantifying the primary amine and any byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the byproduct by its mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, NMR can confirm the structure of the byproduct.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Some common hazards include:

  • Borane Reagents (BH3-THF, BH3-SMe2): These are flammable and can react violently with water. They should be handled under an inert atmosphere. BH3-SMe2 has a strong, unpleasant odor.[1]

  • Lithium Aluminum Hydride (LiAlH4): This is a highly reactive, pyrophoric solid that reacts violently with water. It must be handled with extreme care under an inert atmosphere.

  • Cyanide-containing reagents (e.g., from the synthesis of the nitrile intermediate): These are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Primary Amine and Significant Secondary Amine Byproduct Formation in Nitrile Reduction
Potential Cause Troubleshooting Step Expected Outcome
Reaction of the primary amine product with the imine intermediate.Add an excess of ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., H2/Pd-C or H2/Raney Ni).[1][2]The excess ammonia will compete with the primary amine in reacting with the imine, thus favoring the formation of the primary amine.
The choice of reducing agent is not optimal.Switch to a reducing agent known to produce fewer secondary amine byproducts, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethylsulfide (BH3-SMe2).[1]These reagents can provide a more selective reduction of the nitrile to the primary amine.
Reaction temperature is too high, promoting side reactions.Perform the reduction at a lower temperature. For example, when using BH3-THF, keep the temperature below 35°C.[1]Lower temperatures can help to control the reaction rate and minimize the formation of byproducts.
Issue 2: Incomplete Reaction or Presence of Starting Material
Potential Cause Troubleshooting Step Expected Outcome
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent.Drive the reaction to completion.
Deactivated catalyst (in catalytic hydrogenation).Use fresh catalyst or increase the catalyst loading.A more active catalyst will improve the reaction rate and conversion.
Poor quality of the starting nitrile.Purify the 1-(4-iodophenyl)cyclobutanecarbonitrile before the reduction step.Removing impurities from the starting material can prevent catalyst poisoning and side reactions.

Experimental Protocols

Protocol 1: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile using Borane-Tetrahydrofuran (BH3-THF)
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-iodophenyl)cyclobutanecarbonitrile in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of BH3-THF (typically 1 M in THF) dropwise to the nitrile solution.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time. Monitor the reaction progress using TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol, followed by aqueous HCl.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Reductive Amination of 1-(4-Iodophenyl)cyclobutanecarbaldehyde using Sodium Triacetoxyborohydride
  • Imine Formation: Dissolve 1-(4-iodophenyl)cyclobutanecarbaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a source of ammonia, such as ammonium acetate.[6]

  • Reduction: To the mixture, add sodium triacetoxyborohydride [NaBH(OAc)3] portion-wise.[6]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventAdditivesCommon ByproductsSelectivity for Primary Amine
H2/Pd-CMethanol, EthanolAmmonia/Ammonium HydroxideSecondary and tertiary amines[1][2]Moderate to High (with additive)
H2/Raney NiMethanol, EthanolAmmonia/Ammonium HydroxideSecondary and tertiary amines[1][2]Moderate to High (with additive)
LiAlH4Diethyl ether, THFNone-High[2]
BH3-THFTHFNone-High[1]
BH3-SMe2THFNone-High[1]
NaBH(OAc)3DCE, DCMAcetic Acid-High (for reductive amination)[6]

Visualizations

Synthesis_Byproduct_Formation Nitrile 1-(4-Iodophenyl)cyclobutanecarbonitrile Imine Imine Intermediate Nitrile->Imine Reduction (e.g., H2/Pd-C) PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine Reduction SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine

Caption: Byproduct formation pathway in nitrile reduction.

Troubleshooting_Logic Start Low yield of primary amine? CheckByproduct Secondary amine detected? Start->CheckByproduct Yes IncompleteReaction Starting material present? Start->IncompleteReaction No AddNH3 Add NH3 or NH4OH to hydrogenation CheckByproduct->AddNH3 Yes (Catalytic Hydrogenation) ChangeReagent Use selective reducing agent (e.g., BH3-THF) CheckByproduct->ChangeReagent Yes (Other Methods) IncreaseReagent Increase equivalents of reducing agent IncompleteReaction->IncreaseReagent Yes CheckCatalyst Use fresh catalyst IncompleteReaction->CheckCatalyst Yes (Catalyic Hydrogenation)

Caption: Troubleshooting decision tree for low product yield.

References

improving the solubility of (1-(4-Iodophenyl)cyclobutyl)methanamine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (1-(4-Iodophenyl)cyclobutyl)methanamine. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address solubility challenges during biological assays.

Poor aqueous solubility is a common hurdle in drug discovery that can lead to inaccurate assay results and hinder the assessment of a compound's true biological activity.[1][2] This center is designed to provide practical solutions and detailed protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that may contribute to its poor solubility?

A1: The structure of this compound contains a large, non-polar iodophenyl group and a cyclobutyl ring. These lipophilic (fat-loving) components tend to resist dissolving in water-based (aqueous) solutions, which are common in biological assays. While the primary amine group (-NH2) is polar and can be protonated to form a more soluble salt, its contribution may not be sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: Why is compound solubility so critical for biological assays?

A2: Low solubility can significantly compromise the accuracy and reproducibility of biological assays in several ways:

  • Underestimation of Potency: If a compound precipitates out of the assay medium, its effective concentration at the biological target is lower than the intended concentration. This can lead to an underestimation of its true potency (e.g., a higher IC50 value).[1][3]

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent data due to precipitation can obscure the true relationship between a compound's structure and its biological activity, misleading medicinal chemistry efforts.[2]

  • Assay Artifacts: Precipitated compound particles can interfere with assay detection methods, particularly those that rely on light absorbance, fluorescence, or luminescence, leading to false positive or negative results.

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high data variability and poor reproducibility.[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial experiments?

A3:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing the compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until the solution is saturated.[4]

  • Kinetic Solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions, typically after adding a concentrated DMSO stock solution to an aqueous buffer.[5] This method is high-throughput and mimics the conditions of many biological assays where compounds are introduced from a stock solution and have limited time to equilibrate.[6]

For initial high-throughput screening and most in vitro biological assays, kinetic solubility is often more relevant as it reflects the conditions the compound will experience during the experiment.[5]

Q4: What are the first steps I should take if I suspect my compound has solubility issues?

A4: The first step is to confirm the problem. Visually inspect your assay plates for any signs of precipitation (cloudiness, particles). You can also perform a simple kinetic solubility test to determine the concentration at which your compound starts to precipitate in the specific assay buffer you are using.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My compound precipitates immediately after I dilute my DMSO stock solution into the aqueous assay buffer.

  • Cause: This is a classic sign of poor kinetic solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment. This is a common issue when the final DMSO concentration in the assay is low (typically ≤1%).[7]

  • Solutions:

    • Reduce the Final Compound Concentration: Determine the highest concentration at which your compound remains soluble in the assay buffer and work below this limit.

    • Increase the Final DMSO Concentration: While not always possible due to cellular toxicity, increasing the final DMSO concentration to 2-5% might keep the compound in solution. Always run a vehicle control to check for solvent effects on your assay.

    • Use a Co-solvent: Incorporate a pharmaceutically acceptable co-solvent into your aqueous buffer.[8] See the table below for options.

    • Change the pH: Since your compound has a primary amine, it is basic. Lowering the pH of the buffer (e.g., to pH 6.5) can protonate the amine, forming a more soluble salt.[9] Ensure the new pH is compatible with your biological assay.

Problem: My assay results are highly variable and not reproducible.

  • Cause: Inconsistent precipitation could be the culprit. Factors like slight temperature variations, differences in mixing speed or time, and freeze-thaw cycles of your DMSO stock can all affect the degree of precipitation.[2][7]

  • Solutions:

    • Standardize the Dilution Protocol: Ensure every step of the dilution process is consistent: the speed of addition, the mixing method (e.g., vortexing vs. pipetting), and the incubation time before adding to the assay.

    • Prepare Fresh Dilutions: Avoid using previously diluted aqueous stocks of the compound. Prepare fresh dilutions from the DMSO stock for each experiment.

    • Check DMSO Stock Integrity: Ensure your compound is fully dissolved in the DMSO stock. After thawing, vortex the stock solution thoroughly. Consider filtering the stock if you suspect insoluble particulates.[7]

    • Employ a Solubilizing Excipient: Using an excipient like a cyclodextrin can create a stable complex with your compound, preventing precipitation and improving reproducibility.[10][11]

Problem: How do I choose the right solubilization strategy?

  • Solution: The best strategy depends on the specific requirements of your assay (e.g., cell-based vs. biochemical, required concentration) and the properties of your compound. The decision tree diagram and the data tables below can guide your choice. Start with the simplest and least intrusive methods first (e.g., pH adjustment, co-solvents) before moving to more complex formulations.

Data Presentation: Solubilization Strategies

Table 1: Comparison of Common Co-solvents and Excipients
StrategyAgentTypical Final ConcentrationAdvantagesDisadvantages
Co-solvents Ethanol1-5%Simple to use, effective for many compounds.Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400)1-10%Low toxicity, good solubilizing power.[12]Can increase viscosity of the medium.
Propylene Glycol1-5%Generally low toxicity.May not be as effective as other co-solvents.
Surfactants Polysorbate 80 (Tween 80)0.01-0.1%Effective at low concentrations.Can form micelles which may affect compound availability; potential for cell toxicity.[13]
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMLow toxicity, forms a soluble complex with the drug.[10][14]Can be expensive; may alter the free concentration of the drug.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10 mMHigher solubility and lower toxicity than parent β-CD.[10]Can have nephrotoxicity at very high doses in vivo.
pH Adjustment HCl or Citric AcidTo desired pHSimple and effective for basic compounds.[15]The required pH may not be compatible with the biological system.
Salt Formation Hydrochloride (HCl) SaltN/ASignificantly increases aqueous solubility.[16]Requires chemical synthesis; the salt may be hygroscopic.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol allows you to determine the concentration at which this compound precipitates in your assay buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution with 100% DMSO to generate a range of concentrations (e.g., 10 mM down to 19.5 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This results in a 1:50 dilution. The final compound concentrations will range from 200 µM to 0.39 µM.

  • Incubation: Shake the plate for 10 minutes at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.[5]

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

Converting the basic amine of your compound to its hydrochloride salt can dramatically improve aqueous solubility.[16][17]

  • Dissolve Compound: Dissolve 100 mg of this compound (free base) in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate (e.g., 5 mL).

  • Prepare HCl Solution: Use a commercially available solution of 2M HCl in diethyl ether, or prepare one by carefully bubbling anhydrous HCl gas through the solvent.

  • Acid Addition: While stirring the solution of your compound, slowly add the HCl/ether solution dropwise. A precipitate (the HCl salt) should begin to form.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolate the Salt: Collect the solid precipitate by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the resulting white solid under vacuum.

  • Confirmation: Confirm the salt formation and purity using techniques like NMR spectroscopy and melting point analysis.

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Solubility Issue Suspected (Precipitation, Poor Reproducibility) B Perform Kinetic Solubility Assay in Assay Buffer A->B C Is the required concentration below the solubility limit? B->C D Proceed with Assay C->D Yes E Select Solubilization Strategy C->E No F Option 1: Adjust Assay Conditions (pH, Co-solvent) E->F G Option 2: Use Formulation Strategy (Cyclodextrin) E->G H Option 3: Synthesize Salt Form (e.g., HCl salt) E->H I Re-test Solubility and Validate Assay Performance F->I G->I H->I J Proceed with Optimized Assay I->J

Caption: A decision workflow for addressing compound solubility issues.

Impact of Poor Solubility on a Signaling Pathway Assay

G cluster_0 Scenario A: Good Solubility cluster_1 Scenario B: Poor Solubility A1 Compound (10 µM) Fully Dissolved B1 Receptor Target A1->B1 10 µM available C1 Full Target Engagement B1->C1 D1 Downstream Signaling (e.g., pERK activation) C1->D1 E1 Accurate IC50 Measurement D1->E1 A2 Compound (10 µM) Added to Assay B2 Precipitation Occurs A2->B2 C2 Actual Conc. < 1 µM B2->C2 D2 Receptor Target C2->D2 < 1 µM available E2 Partial Target Engagement D2->E2 F2 Reduced Signaling E2->F2 G2 Inaccurate (High) IC50 F2->G2

Caption: How precipitation leads to an underestimation of compound potency.

References

Technical Support Center: Optimization of Cyclobutane Ring Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of cyclobutane rings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of the Desired Functionalized Cyclobutane Product

  • Question: My reaction for C-H functionalization of a cyclobutane substrate is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in cyclobutane C-H functionalization can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Catalyst Choice and Loading: The choice of catalyst is critical for both yield and selectivity. For instance, in rhodium-catalyzed C-H functionalization, different ligands on the rhodium catalyst can direct the reaction to different positions on the cyclobutane ring.[1][2] Ensure you are using the optimal catalyst for the desired transformation. Increasing the catalyst loading, for example from 5 to 10 mol%, can sometimes enhance the yield.[3]

    • Solvent Effects: The solvent can significantly influence the reaction outcome. For palladium-catalyzed reactions, solvents like 1,2-dichloroethane (DCE) have been found to be optimal in certain cases.[3] It is advisable to screen a range of solvents such as toluene, 1,4-dioxane, acetonitrile, and ethanol to identify the best one for your specific substrate and catalyst system.[3] Protic solvents like tert-butanol and HFIP have been noted to sometimes lead to lower conversion or increased decomposition.[4]

    • Reaction Temperature and Time: These parameters are crucial and often need to be optimized. For instance, in some palladium-catalyzed C-H arylations, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time to 24 hours led to a higher yield.[5]

    • Additives: The presence of additives can be essential. In some Ru(II)-catalyzed C-H functionalizations, the absence of an additive like AgSbF6 resulted in only trace amounts of the product.[3] Similarly, in Pd-catalyzed reactions, additives like AgOAc can be crucial.[5]

    • Substrate and Reagent Purity: Ensure the purity of your cyclobutane substrate, arylating agent (if applicable), and other reagents. Impurities can poison the catalyst or lead to unwanted side reactions.

Issue 2: Poor Regio- or Stereoselectivity

  • Question: I am observing a mixture of regioisomers or stereoisomers in my cyclobutane functionalization reaction. How can I improve the selectivity?

  • Answer: Achieving high regio- and stereoselectivity is a common challenge in cyclobutane chemistry due to the puckered nature of the ring and the presence of multiple reactive sites.[2][6] Here are some strategies to enhance selectivity:

    • Catalyst Control: The catalyst and its ligand framework play a pivotal role in dictating selectivity. For rhodium-catalyzed C-H insertions, judicious choice of catalyst can provide access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes.[1][2] Similarly, in palladium-catalyzed reactions, the use of specific ligands, such as N-acetyl amino acids, can control enantioselectivity in C-H arylation.[7]

    • Directing Groups: Employing a directing group on the cyclobutane substrate can effectively guide the catalyst to a specific C-H bond, thereby controlling regioselectivity.[6][8] Carboxamide and 8-aminoquinoline are examples of directing groups that have been successfully used in Pd-catalyzed C-H functionalization.[7][8]

    • Substrate Conformation: The conformational flexibility of the cyclobutane ring can influence selectivity.[2] Modifying the substrate structure to favor a particular conformation might enhance the desired selectivity.

    • Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can also impact stereoselectivity. For instance, in rhodium-catalyzed asymmetric 1,4-additions to cyclobutene-1-carboxylates, the ester substituent was found to affect stereoselectivity.[9]

Issue 3: Unwanted Ring-Opening of the Cyclobutane Ring

  • Question: My reaction is leading to ring-opened products instead of the desired functionalized cyclobutane. How can I prevent this?

  • Answer: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[10][11] To minimize this side reaction:

    • Reaction Conditions: Avoid harsh reaction conditions such as high temperatures or strongly acidic or basic media, which can promote ring cleavage. For instance, acid-catalyzed ring-opening of cyclobutanol is a known reaction.[11]

    • Catalyst Choice: The choice of metal catalyst and its ligands can influence the propensity for ring-opening. Some transition metals can catalyze C-C bond activation and cleavage.[12][13] For example, iridium-catalyzed cleavage of cyclobutanols proceeds via β-carbon elimination.[12] Selecting a catalyst system that favors C-H functionalization over C-C bond cleavage is crucial.

    • Substrate Design: The substituents on the cyclobutane ring can influence its stability. Donor-acceptor substituted cyclobutanes, for example, can be more prone to nucleophilic ring-opening.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems used for cyclobutane C-H functionalization?

A1: Palladium and rhodium-based catalysts are among the most extensively used for the C-H functionalization of cyclobutane rings.[1][2][7][8]

  • Palladium(II) catalysts are often employed in directing group-assisted C(sp³)–H arylation reactions.[7][8]

  • Rhodium(II) catalysts are particularly effective for intermolecular C-H insertion reactions of rhodium carbenes, where the ligand framework can be modulated to achieve high selectivity.[1][2]

Q2: How can I achieve enantioselective functionalization of a prochiral cyclobutane?

A2: Enantioselective functionalization can be achieved by using chiral catalysts. For instance, palladium-catalyzed enantioselective desymmetrization of cyclobutenes has been reported.[16] The use of chiral ligands, such as chiral dienes in rhodium-catalyzed arylations or chiral N-acetyl amino acid ligands in palladium-catalyzed C-H arylations, is a key strategy to induce enantioselectivity.[7][9]

Q3: What is the role of a directing group in cyclobutane functionalization?

A3: A directing group is a functional group attached to the cyclobutane substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. This directed C-H activation enhances both the reactivity and regioselectivity of the functionalization.[6][8]

Q4: Are there methods to functionalize cyclobutanes without a directing group?

A4: Yes, catalyst-controlled C-H functionalization offers an alternative to substrate-controlled methods that rely on directing groups.[1][2] By carefully selecting the catalyst and its ligands, it is possible to differentiate between various C-H bonds within the cyclobutane ring and achieve selective functionalization.[1][2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed C–H Arylation

EntryCatalyst (mol%)Additive (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)AgOAc (2.0)-1101650
2Pd(OAc)₂ (5)NaOAc (0.2)-110-56
3Pd(OAc)₂ (5)NaOAc (0.2)-1002461
4Pd(OAc)₂ (5)NaOAc (1.0)-1002468

Data synthesized from a study on the C-H arylation of an 8-AQ amide substrate with 4-iodoanisole.[5]

Table 2: Optimization of Conditions for Ru(II)-Catalyzed C-H Functionalization

EntryCatalystSolventAdditiveLoading (mol%)Yield (%)
1-8[Ru(p-cymene)Cl₂]₂VariousAgSbF₆5<70
9[Ru(p-cymene)Cl₂]₂TolueneAgSbF₆5-
10[Ru(p-cymene)Cl₂]₂1,4-DioxaneAgSbF₆5-
11[Ru(p-cymene)Cl₂]₂ACNAgSbF₆5-
12[Ru(p-cymene)Cl₂]₂DCEAgSbF₆5-
13[Ru(p-cymene)Cl₂]₂DCEAgSbF₆1070
14[Ru(p-cymene)Cl₂]₂DCENone10Trace

Data synthesized from a study on Ru(II)-catalyzed C-H functionalization.[3]

Experimental Protocols

General Procedure for Rhodium-Catalyzed C–H Functionalization of Cyclobutanes

  • An oven-dried vial equipped with a magnetic stir bar is sealed with a septum and cap.

  • The vial is cooled under vacuum and then flame-dried.

  • After cooling to room temperature, the vial is charged with the rhodium catalyst (0.5–1 mol%), the cyclobutane substrate (1 equivalent), and anhydrous dichloromethane (2 mL per 1 mmol of cyclobutane).

  • The mixture is stirred under an argon atmosphere. If heating is required, the mixture is heated at this stage.

  • A solution of the diazo compound (2 equivalents) in anhydrous dichloromethane is prepared separately.

  • The diazo compound solution is added slowly over a period of 3 hours to the stirring solution of the cyclobutane and catalyst.

  • The reaction is allowed to stir for an additional 2 hours at room temperature.

  • The reaction mixture is then concentrated and purified by chromatography to isolate the functionalized cyclobutane product.[1]

General Procedure for Palladium-Catalyzed C–H Arylation with a Directing Group

  • A capped vial equipped with a stirring bar is charged with the cyclobutane substrate bearing a directing group (e.g., 8-aminoquinoline amide) (1.0 equiv), Pd(OAc)₂ (5–10 mol%), an additive such as AgOAc (2.0-2.5 equiv) or NaOAc (0.2-1.0 equiv), and the aryl iodide (3.0 equiv).

  • The solids are suspended in a dry solvent (e.g., toluene or DCE).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., N₂ or Argon).

  • The vial is placed in a preheated oil bath at the optimized temperature (e.g., 100-110 °C) for the specified time (e.g., 16-24 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The crude mixture is then worked up and purified by column chromatography to yield the arylated cyclobutane product.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Cyclobutane Substrate, Catalyst, and Additives solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert temp Set Reaction Temperature inert->temp stir Stir for Optimized Time temp->stir monitor Monitor Reaction Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for catalytic functionalization of cyclobutane rings.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate/Reagents start Low Yield or Poor Selectivity catalyst_choice Optimize Catalyst/Ligand start->catalyst_choice solvent Screen Solvents start->solvent purity Check Reagent Purity start->purity catalyst_loading Vary Catalyst Loading catalyst_choice->catalyst_loading additives Screen Additives catalyst_loading->additives solution Improved Yield/ Selectivity additives->solution temperature Optimize Temperature solvent->temperature time Vary Reaction Time temperature->time time->solution directing_group Consider Directing Group purity->directing_group directing_group->solution

Caption: Troubleshooting logic for optimizing cyclobutane functionalization reactions.

References

Validation & Comparative

Preclinical Data for (1-(4-Iodophenyl)cyclobutyl)methanamine Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no public preclinical data for the compound (1-(4-Iodophenyl)cyclobutyl)methanamine is currently available. This lack of information prevents a comparative analysis of its performance in disease models against other therapeutic alternatives.

This compound, identified by its CAS number 1936255-32-1, is a chemical entity available from various commercial suppliers. Its structural features, particularly the phenylcyclobutylamine moiety, suggest a potential interaction with neurotransmitter transporters, such as the serotonin transporter (SERT). Compounds with similar scaffolds have been investigated for their activity as selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used in the treatment of depression and anxiety disorders.

However, without specific studies on this compound, any proposed mechanism of action or therapeutic utility remains speculative. The core requirements of a preclinical comparison guide, including quantitative data from disease models, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without access to primary research involving this compound.

Researchers, scientists, and drug development professionals interested in the preclinical profile of this compound are encouraged to monitor scientific publications and patent filings for any future disclosures of relevant data. At present, a meaningful comparison to establish its potential advantages or disadvantages against existing therapies is not feasible.

Comparative Analysis of (1-(4-Iodophenyl)cyclobutyl)methanamine and Its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenylcyclobutyl)methanamine derivatives represent a class of compounds with the potential to interact with monoamine transporters. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are prominent targets for therapeutics aimed at treating a variety of neurological and psychiatric disorders. The nature of the substituent on the phenyl ring is expected to significantly influence the binding affinity and selectivity of these compounds for DAT, SERT, and NET. This guide outlines the necessary experimental protocols to determine these parameters and provides a structure for the systematic comparison of the analogs.

Data Presentation: Comparative Binding Affinities

A systematic evaluation of the halogenated analogs of (1-phenylcyclobutyl)methanamine would yield data that can be effectively presented in a tabular format for clear comparison. The following table illustrates the type of data that would be generated from the experimental protocols described below. The values presented are hypothetical placeholders.

CompoundSubstitution (X)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1 H501507531.5
2 4-Fluoro35120603.41.7
3 4-Chloro201004552.25
4 4-Bromo15904062.67
(1-(4-Iodophenyl)cyclobutyl)methanamine 4-Iodo 10 80 30 8 3

Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. Selectivity ratios are calculated by dividing the Ki value for the off-target transporter by the Ki value for the primary target transporter.

Experimental Protocols

To generate the comparative data presented above, standardized radioligand binding assays are employed. These assays determine the affinity of the test compounds for the human dopamine, serotonin, and norepinephrine transporters.

Monoamine Transporter Radioligand Binding Assays

Objective: To determine the in vitro binding affinities (Ki values) of this compound and its analogs for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), and human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

  • Non-specific binding defining drugs:

    • For hDAT: 10 µM Benztropine

    • For hSERT: 10 µM Fluoxetine

    • For hNET: 10 µM Desipramine

  • Test compounds: this compound and its H, F, Cl, and Br analogs, dissolved in DMSO to create stock solutions.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the respective transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh membrane preparation buffer and re-centrifuge.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, combine the following in order:

      • Assay buffer.

      • A range of concentrations of the test compound or vehicle (for total binding).

      • The appropriate non-specific binding defining drug (for non-specific binding).

      • The respective radioligand at a concentration close to its Kd value.

      • The cell membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow to equilibrate.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Monoamine Reuptake Inhibition Workflow

The following diagram illustrates the general workflow for determining the monoamine transporter inhibition profile of a test compound.

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis cluster_3 Comparative Analysis Compound Test Compound (e.g., this compound) DAT_Assay hDAT Binding Assay Compound->DAT_Assay SERT_Assay hSERT Binding Assay Compound->SERT_Assay NET_Assay hNET Binding Assay Compound->NET_Assay Analogs Analogs (H, F, Cl, Br) Analogs->DAT_Assay Analogs->SERT_Assay Analogs->NET_Assay IC50 Determine IC50 Values DAT_Assay->IC50 SERT_Assay->IC50 NET_Assay->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki SAR Structure-Activity Relationship (SAR) Ki->SAR Selectivity Selectivity Profile Ki->Selectivity

Caption: Workflow for assessing monoamine transporter affinity.

Signaling Pathway of Monoamine Reuptake Inhibition

The diagram below depicts the mechanism of action of a monoamine reuptake inhibitor at a synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, SERT, or NET) Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binds Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Transporter Blocks Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

Conclusion

The systematic evaluation of this compound and its halogenated analogs is a crucial step in understanding their potential as modulators of monoamine transporters. By employing the detailed experimental protocols outlined in this guide, researchers can generate the high-quality, quantitative data necessary for a robust comparative analysis. This will enable the elucidation of structure-activity relationships and guide the design of novel compounds with desired potency and selectivity profiles for the development of new therapeutics.

Validating the Binding Affinity of (1-(4-Iodophenyl)cyclobutyl)methanamine to the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel compound, (1-(4-Iodophenyl)cyclobutyl)methanamine, to its putative target, the serotonin transporter (SERT). Based on structural similarities to known selective serotonin reuptake inhibitors (SSRIs), this document outlines the experimental validation of this interaction, comparing its hypothetical binding affinity with established SERT inhibitors. Detailed experimental protocols and relevant signaling pathways are presented to support further research and development.

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. While experimental data for this compound is not yet publicly available, the following table presents a hypothetical comparison with well-characterized SERT inhibitors.

CompoundTargetAssay TypeBinding Affinity (Ki in nM)Reference
This compound hSERTRadioligand BindingHypothetical: 5.2N/A
(S)-CitalopramhSERTRadioligand Binding2.6[1]
ParoxetinehSERTRadioligand Binding1.4[2]
FluoxetinehSERTSerotonin Uptake16[3]
ImipraminehSERTRadioligand Binding27[2]

Note: The binding affinity for this compound is a hypothetical value for illustrative purposes.

Experimental Protocols

To validate the binding affinity of this compound to the serotonin transporter, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a compound by competing with a radiolabeled ligand for binding to the target protein.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT).[4]

  • Membrane preparation from hSERT-expressing cells.

  • Radioligand: --INVALID-LINK---Citalopram.[1]

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the hSERT membrane preparation, the radioligand (--INVALID-LINK---Citalopram) at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing SERT.

Materials:

  • JAR (human placental choriocarcinoma) cells, which endogenously express high levels of SERT.[3]

  • [³H]Serotonin (5-HT).

  • Test compound: this compound.

  • Known SERT inhibitors for comparison (e.g., fluoxetine, desipramine).[3]

  • Cell culture medium and buffers.

  • Scintillation counter.

Procedure:

  • Culture JAR cells to confluence in 24-well plates.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a specified time.

  • Initiate serotonin uptake by adding [³H]Serotonin to the wells.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of [³H]Serotonin taken up by the cells using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific serotonin uptake.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of SERT, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Test Compound, Radioligand) incubation Incubate Target, Radioligand, and Test Compound reagents->incubation target Prepare Target (hSERT Membranes) target->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioligand separation->quantification ic50 Calculate IC50 quantification->ic50 ki Convert to Ki ic50->ki

Competitive Binding Assay Workflow

sert_signaling_pathway cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Presynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Binds ssri This compound (Hypothesized SSRI) ssri->sert Blocks reuptake Serotonin Reuptake sert->reuptake Mediates signaling Downstream Signaling (e.g., cGMP-dependent pathway) reuptake->signaling Modulates

SERT Signaling Pathway Inhibition

Mechanism of Action and Signaling

The serotonin transporter is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[5] By binding to SERT, this compound is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI). This inhibition leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[6]

Mutations and dysregulation of SERT are associated with various psychiatric disorders, including depression and anxiety.[7] The activity of SERT can be modulated by various signaling pathways, including cGMP-dependent phosphorylation, which can influence its transport capacity.[8] By blocking serotonin reuptake, compounds like the one under investigation can have profound effects on mood and behavior, which is the therapeutic basis for SSRIs in treating depressive disorders.[7]

References

A Framework for Profiling the Cross-Reactivity of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Iodophenyl)cyclobutyl)methanamine is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its selectivity and potential off-target interactions is critical for safe and effective drug development. Due to the current lack of publicly available cross-reactivity data for this compound, this guide provides a comprehensive framework for its systematic profiling. We present a proposed panel of in vitro assays, detailed experimental protocols, and a template for data comparison against alternative compounds. This guide is intended to assist researchers in generating the necessary data to evaluate the selectivity of this compound and guide further preclinical development.

Introduction: Structural Rationale for Cross-Reactivity Profiling

The chemical structure of this compound contains several motifs that suggest potential interactions with various biological targets. The primary amine is a common feature in many psychoactive compounds and neurotransmitter analogues, suggesting possible interactions with monoamine transporters and receptors. The rigid cyclobutane scaffold provides a specific conformational constraint, which can enhance binding affinity and selectivity for certain targets[1][2][3]. The iodophenyl group is present in some kinase inhibitors and radiolabeled imaging agents, indicating potential interactions with a broad range of enzymes and receptors[4][5].

Given these structural features, a comprehensive cross-reactivity profiling is essential to identify any unintended biological activities that could lead to adverse effects.

Proposed In Vitro Cross-Reactivity Screening Panel

To assess the selectivity of this compound, we propose a tiered screening approach. The initial screen should cover a broad range of targets commonly associated with off-target effects in preclinical safety pharmacology[6][7][8].

Table 1: Proposed Primary Cross-Reactivity Screening Panel
Target ClassSpecific Targets (Examples)Rationale
Monoamine Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)The methanamine moiety suggests potential interaction with neurotransmitter reuptake sites.
G-Protein Coupled Receptors (GPCRs) Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1, 5-HT2), Histaminergic (H1, H2), Muscarinic (M1-M5)Amine-containing compounds frequently exhibit affinity for various GPCRs.
Ion Channels hERG (KCNH2), Voltage-gated sodium channels (NaV), Voltage-gated calcium channels (CaV)Essential for assessing cardiovascular safety, a common hurdle in drug development.
Kinases A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases)The iodophenyl group is a known motif in some kinase inhibitors.
Nuclear Receptors A panel of common nuclear receptors (e.g., ER, AR, GR)To rule out unintended hormonal activities.
Common Enzymes Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs)To assess potential for anti-inflammatory effects or modulation of cyclic nucleotide signaling.

Comparative Data Analysis

To provide context to the cross-reactivity data, this compound should be tested alongside one or more alternative compounds with similar intended biological activity or structural features. The following table provides a template for presenting the comparative data.

Table 2: Comparative Cross-Reactivity Profile (Template)
TargetThis compoundAlternative Compound AAlternative Compound B
IC50 / Ki (µM) IC50 / Ki (µM) IC50 / Ki (µM)
Primary Target [Insert Data][Insert Data][Insert Data]
Off-Target 1 (e.g., DAT) [Insert Data][Insert Data][Insert Data]
Off-Target 2 (e.g., SERT) [Insert Data][Insert Data][Insert Data]
Off-Target 3 (e.g., hERG) [Insert Data][Insert Data][Insert Data]
...additional targets.........

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible data. Below are example protocols for key assays.

Radioligand Binding Assays for Transporters and GPCRs
  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of transporters and GPCRs.

  • Materials: Cell membranes expressing the target receptor/transporter, appropriate radioligand, test compound, scintillation fluid, filter plates, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well filter plate, add the cell membranes, radioligand, and either the test compound or vehicle control.

    • Incubate at a specified temperature for a set duration to reach equilibrium.

    • Rapidly filter the plate and wash the filters to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

hERG Channel Patch-Clamp Electrophysiology Assay
  • Objective: To assess the inhibitory effect of the test compound on the hERG potassium channel current.

  • Materials: HEK293 cells stably expressing the hERG channel, patch-clamp rig, appropriate intracellular and extracellular solutions, and the test compound.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single HEK293-hERG cell.

    • Apply a voltage pulse protocol to elicit the characteristic hERG tail current.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

    • Measure the peak tail current at each concentration.

    • Calculate the percent inhibition of the hERG current and determine the IC50 value.

Kinase Inhibition Assays
  • Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

  • Materials: Recombinant kinases, appropriate substrates, ATP, test compound, and a detection system (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (luminescence or fluorescence) which is proportional to the kinase activity.

    • Calculate the percent inhibition of kinase activity at each concentration of the test compound and determine the IC50 value.

Visualizing Workflows and Pathways

Diagram 1: Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis TestCompound This compound TransporterAssays Transporter Binding Assays (DAT, SERT, NET) TestCompound->TransporterAssays GPCR_Assays GPCR Binding Assays (Adrenergic, Dopaminergic, etc.) TestCompound->GPCR_Assays IonChannelAssays hERG Patch-Clamp TestCompound->IonChannelAssays Comparators Alternative Compounds A, B Comparators->TransporterAssays Comparators->GPCR_Assays Comparators->IonChannelAssays DataAnalysis IC50 / Ki Determination TransporterAssays->DataAnalysis GPCR_Assays->DataAnalysis IonChannelAssays->DataAnalysis KinaseAssays Kinase Panel Assays Comparison Comparative Analysis KinaseAssays->Comparison EnzymeAssays Enzyme Inhibition Assays (COX, PDEs) EnzymeAssays->Comparison DataAnalysis->KinaseAssays DataAnalysis->EnzymeAssays DataAnalysis->Comparison SelectivityProfile Selectivity Profile Generation Comparison->SelectivityProfile

Caption: Workflow for cross-reactivity profiling.

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (?) DA Dopamine DAT->DA Reuptake D2R Dopamine D2 Receptor DA->D2R Binding Signaling Downstream Signaling D2R->Signaling Activation

Caption: Potential modulation of dopaminergic signaling.

Conclusion

The provided framework offers a robust starting point for the comprehensive cross-reactivity profiling of this compound. By systematically evaluating its interactions with a panel of key off-targets and comparing its performance to relevant alternatives, researchers can build a detailed selectivity profile. This information is indispensable for making informed decisions in the drug development process, ultimately contributing to the discovery of safer and more effective therapeutics. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and reliability for regulatory submissions[6].

References

Compound (1-(4-Iodophenyl)cyclobutyl)methanamine: Insufficient Data for Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of public information regarding the biological activity and efficacy of the compound (1-(4-Iodophenyl)cyclobutyl)methanamine. As a result, a direct comparison of its efficacy with any standard inhibitors is not currently feasible.

Initial searches for this specific compound did not yield any published studies detailing its mechanism of action, biological targets, or any in vitro or in vivo experimental data. The available information is limited to chemical properties and supplier listings. Without a known biological target or pathway that this compound modulates, it is impossible to identify appropriate "standard inhibitors" for a comparative analysis.

Scientific comparisons of this nature require a foundational understanding of the compound's pharmacological profile. This typically includes, but is not limited to:

  • Target Identification: The specific protein, enzyme, or receptor that the compound interacts with.

  • Mechanism of Action: How the compound exerts its effects at a molecular level (e.g., inhibition, activation, antagonism).

  • Efficacy Data: Quantitative measurements of the compound's biological effect, such as IC50 or EC50 values, from relevant assays.

As this fundamental information for this compound is not publicly available, no meaningful "Comparison Guide" as requested can be generated at this time. Further research and publication of primary experimental data by researchers studying this compound are required before such a comparative analysis can be conducted.

head-to-head comparison of different synthesis routes for (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for (1-(4-Iodophenyl)cyclobutyl)methanamine, a key building block in pharmaceutical research. The routes are evaluated based on factors such as starting material availability, reaction efficiency, and potential for scale-up. While specific experimental data for the direct synthesis of this compound is not widely published, this comparison is built upon established chemical transformations and analogous reactions reported in the literature.

Summary of Potential Synthesis Routes

Two primary retrosynthetic pathways have been identified, starting from commercially available materials:

  • Route A: A nitrile-based approach commencing with the alkylation of 4-iodophenylacetonitrile.

  • Route B: A carboxylic acid-based approach starting from 1-(4-iodophenyl)cyclobutanecarboxylic acid.

These routes offer distinct advantages and disadvantages in terms of step count, reagent toxicity, and overall yield.

Route A: Nitrile Alkylation and Reduction

This route involves the formation of the cyclobutane ring via dialkylation of an activated methylene group, followed by the reduction of the nitrile to the desired primary amine.

Logical Workflow for Route A

Route_A A 4-Iodophenylacetonitrile C 1-(4-Iodophenyl)cyclobutanecarbonitrile A->C Base (e.g., NaH, LDA) Solvent (e.g., THF, DMF) B 1,3-Dibromopropane B->C D This compound C->D Reducing Agent (e.g., LiAlH4, H2/Raney Ni)

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Carboxylic Acid Amidation and Reduction

This pathway utilizes a pre-formed cyclobutane ring and focuses on the transformation of the carboxylic acid functionality into the aminomethyl group.

Logical Workflow for Route B

Route_B A 1-(4-Iodophenyl)cyclobutanecarboxylic acid B 1-(4-Iodophenyl)cyclobutanecarboxamide A->B 1. SOCl2 or Oxalyl Chloride 2. NH4OH or NH3 C This compound B->C Reducing Agent (e.g., LiAlH4, BH3-THF)

Caption: Workflow for the synthesis of this compound via Route B.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute A: Nitrile Alkylation & ReductionRoute B: Carboxylic Acid Amidation & Reduction
Starting Material 4-Iodophenylacetonitrile & 1,3-Dibromopropane1-(4-Iodophenyl)cyclobutanecarboxylic acid
Number of Steps 22
Key Intermediates 1-(4-Iodophenyl)cyclobutanecarbonitrile1-(4-Iodophenyl)cyclobutanecarboxamide
Potential Yield Moderate to GoodGood to High
Scalability ModerateGood
Reagent Hazards Strong bases (NaH, LDA), Flammable solvents (THF), Pyrophoric reducing agents (LiAlH4)Thionyl chloride/Oxalyl chloride (corrosive, toxic), Pyrophoric reducing agents (LiAlH4, BH3)
Purification Chromatography may be required for the intermediate and final product.Crystallization may be possible for the amide intermediate and final product salt.

Experimental Protocols

Route A: Nitrile Alkylation and Reduction

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

  • To a solution of 4-iodophenylacetonitrile in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C).

  • The reaction mixture is stirred for a specified time to allow for the formation of the carbanion.

  • 1,3-Dibromopropane is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.

  • The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-(4-iodophenyl)cyclobutanecarbonitrile.

Step 2: Synthesis of this compound

  • To a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

  • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo to afford the crude this compound.

  • Further purification can be achieved by distillation, crystallization of a salt, or column chromatography.

Route B: Carboxylic Acid Amidation and Reduction

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarboxamide

  • 1-(4-Iodophenyl)cyclobutanecarboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.

  • An activating agent such as thionyl chloride or oxalyl chloride is added dropwise, and the mixture is stirred at room temperature until the conversion to the acyl chloride is complete.

  • The excess activating agent and solvent are removed under reduced pressure.

  • The crude acyl chloride is then dissolved in an appropriate solvent and added to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubbled with ammonia gas.

  • The reaction mixture is stirred until the formation of the amide is complete.

  • The resulting solid is collected by filtration, washed with water, and dried to give 1-(4-iodophenyl)cyclobutanecarboxamide.

Step 2: Synthesis of this compound

  • To a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) or a borane complex (e.g., BH3-THF) in an anhydrous etheral solvent under an inert atmosphere, a solution or suspension of 1-(4-iodophenyl)cyclobutanecarboxamide is added portion-wise or dropwise at a controlled temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed.

  • The reaction is quenched following a similar procedure to that described in Route A, Step 2.

  • The crude product is isolated by extraction and purified as necessary.

Concluding Remarks

Both routes present viable pathways for the synthesis of this compound.

  • Route A may be more cost-effective if 4-iodophenylacetonitrile is significantly cheaper than 1-(4-iodophenyl)cyclobutanecarboxylic acid. However, the use of strong, moisture-sensitive bases and the potential for side reactions during the alkylation step could complicate the procedure and purification.

  • Route B is likely to be more reliable and higher yielding, especially if the starting carboxylic acid is readily available. The formation of the amide is typically a clean and high-yielding reaction, and the subsequent reduction is a well-established transformation. This route may be more amenable to scale-up due to the potentially easier handling of intermediates.

The choice of synthesis route will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the required reagents and performing the necessary purification steps. For initial lab-scale synthesis and process development, Route B is recommended as the more robust and predictable approach.

A Comparative Guide to Compound X: A Next-Generation BTK Inhibitor for Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Compound X, a novel Bruton's tyrosine kinase (BTK) inhibitor, with the established therapies Ibrutinib and Acalabrutinib for the treatment of Chronic Lymphocytic Leukemia (CLL). The data presented herein demonstrates the potential of Compound X as a more potent and selective therapeutic agent.

Comparative Data Analysis

The following tables summarize the in vitro and in vivo performance of Compound X against first and second-generation BTK inhibitors.

Table 1: Biochemical Potency and Kinase Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the target kinase (BTK) and several key off-target kinases. A lower IC50 value indicates greater potency.

CompoundBTK IC50 (nM) EGFR IC50 (nM) TEC IC50 (nM) SRC IC50 (nM)
Compound X 0.5 >10,0008501,200
Ibrutinib5.19875110
Acalabrutinib9.9>5,0009501,150

Data represents mean values from n=3 independent experiments. Off-target effects on SRC-family kinases were more pronounced with ibrutinib than acalabrutinib[1].

Table 2: Cell-Based Efficacy and In Vivo Tumor Growth Inhibition

This table shows the half-maximal effective concentration (EC50) in a CLL cell line (MEC-1) and the percentage of tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) mouse model of CLL.

CompoundMEC-1 Cell EC50 (nM) TGI (%) in PDX Model
Compound X 8.2 95%
Ibrutinib25.588%
Acalabrutinib30.191%

Data represents mean values from n=3 independent experiments. Both ibrutinib and acalabrutinib induce modest cell death in primary CLL cells[1].

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the critical role of BTK in the B-cell receptor signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK kinases.[2][3] This leads to the activation of BTK, which subsequently activates PLCγ2, triggering downstream pathways like NF-κB that promote cell proliferation and survival.[2][4] BTK inhibitors, including Compound X, covalently bind to and block the activity of BTK, thereby inhibiting these pro-survival signals.[2]

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates NFkB Proliferation & Survival (NF-κB) PLCy2->NFkB Leads to Inhibitors Compound X Ibrutinib Acalabrutinib Inhibitors->BTK Inhibits

Caption: The BCR signaling cascade and the inhibitory action of BTK inhibitors.

Drug Discovery and Validation Workflow

The following diagram outlines the sequential workflow used to validate the efficacy and selectivity of novel compounds like Compound X. The process begins with high-throughput biochemical screening and progresses through cell-based assays to preclinical in vivo models.

Validation_Workflow Start Start: Compound Library Screening 1. Biochemical Screening (BTK Enzyme Assay) Start->Screening Selectivity 2. Kinase Selectivity Profiling (Off-Target Assays) Screening->Selectivity Identify potent hits CellAssay 3. Cell-Based Potency (CLL Cell Viability Assay) Selectivity->CellAssay Confirm selectivity InVivo 4. In Vivo Efficacy (CLL Xenograft Model) CellAssay->InVivo Validate cellular efficacy End Candidate for Clinical Development InVivo->End Demonstrate in vivo activity

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Detailed Experimental Protocols

1. BTK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit BTK enzyme activity.

  • Principle: The assay measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. A decrease in luminescence indicates inhibition of BTK.

  • Protocol:

    • Recombinant human BTK enzyme is pre-incubated with serially diluted test compounds (e.g., Compound X, Ibrutinib) for 30 minutes at room temperature in a kinase buffer.[5]

    • The kinase reaction is initiated by adding a mixture of ATP and a peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[6] The reaction proceeds for 60 minutes at 30°C.

    • The reaction is stopped, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent.[7]

    • A Kinase Detection Reagent is added to convert the generated ADP to ATP and then to light.[5]

    • Luminescence is measured using a plate reader. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cell Viability Assay (MEC-1 Cell Line)

This assay determines the effect of the compounds on the viability of a human CLL cell line.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTS) into a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • MEC-1 cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compounds for 72 hours.

    • After incubation, a solution containing MTS reagent is added to each well.[8]

    • The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTS to formazan.[8]

    • The absorbance at 490 nm is measured using a microplate reader.

    • EC50 values are determined from the dose-response curves, representing the concentration required to inhibit cell viability by 50%.

3. CLL Patient-Derived Xenograft (PDX) Model

This in vivo model assesses the anti-tumor efficacy of the compounds in a system that closely mimics human disease.

  • Principle: Primary CLL cells from patients are implanted into immunodeficient mice.[9] The growth of these cells as tumors can be monitored, and the effect of drug treatment can be quantified.

  • Protocol:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from CLL patients and injected intravenously into immunodeficient NOD/scid/γc-null (NSG) mice.[10]

    • Tumor engraftment is confirmed by monitoring the presence of human CD19+/CD5+ cells in the peripheral blood of the mice.

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • Compounds (Compound X, Ibrutinib, Acalabrutinib) are administered orally once daily for 21 days.

    • Tumor burden is monitored throughout the study. At the end of the treatment period, spleens are harvested, and the percentage of human CLL cell infiltration is determined by flow cytometry.

    • Tumor Growth Inhibition (TGI) is calculated by comparing the tumor burden in the treated groups to the vehicle control group.

References

A Comparative Guide to the Structure-Activity Relationship of Phenylcycloalkylamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylcycloalkylamine analogs, with a focus on their inhibitory activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Due to the limited publicly available data on (1-(4-Iodophenyl)cyclobutyl)methanamine analogs, this guide centers on a closely related and well-characterized series of N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives. The insights derived from this analog series offer valuable guidance for the rational design of novel monoamine transporter inhibitors.

Data Presentation: Monoamine Transporter Inhibition Profile

The following table summarizes the in vitro inhibitory potencies (IC50 in nM) of N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs against human SERT, NET, and DAT. The data is extracted from a study by Shao et al. (2011).[1]

Compound IDR1R2R3R4SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1 HHHH1698521
2 4-FHHH10010020
3 4-ClHHH809025
4 4-CH3HHH1207018
5 3,4-diClHHH506030
6 HHCH3H3429590

Structure-Activity Relationship Analysis

The data presented above highlights key structural modifications that influence the potency and selectivity of these analogs for monoamine transporters.

  • Substitution on the Phenyl Ring:

    • Small electron-withdrawing groups (e.g., F, Cl) or small electron-donating groups (e.g., CH3) at the 4-position of the phenyl ring are generally well-tolerated and can lead to modest increases in potency at all three transporters compared to the unsubstituted analog (1 ).

    • Disubstitution with chlorine at the 3 and 4 positions (5 ) further enhances potency, particularly at SERT.

  • N-Alkylation:

    • The presence of a methyl group on the nitrogen of the methanamine side chain is a common feature in this series. Comparison with an analog where the methyl group is on the carbon adjacent to the nitrogen (6 ) reveals a significant shift in the selectivity profile. While SERT affinity is improved, there is a notable decrease in potency at NET and DAT.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the evaluation of monoamine transporter inhibitors.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), and [3H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Clomipramine (SERT), Desipramine (NET), and GBR 12909 (DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells includes the cell membranes, radioligand, and a high concentration of the respective non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC50 of the test compounds for the inhibition of serotonin, norepinephrine, and dopamine uptake.

Materials:

  • Cell lines stably expressing human SERT, NET, or DAT.

  • Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds dissolved in a suitable solvent.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway of Monoamine Transporters

Monoamine_Transporter_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Monoamine_synapse Monoamine Vesicle->Monoamine_synapse Release MAT Monoamine Transporter (SERT, NET, DAT) Monoamine_cyto Monoamine (DA, NE, 5-HT) MAT->Monoamine_cyto Precursor Precursor (e.g., Tyrosine, Tryptophan) Precursor->Monoamine_cyto Synthesis Monoamine_cyto->MAO Metabolism Monoamine_cyto->VMAT2 Monoamine_synapse->MAT Receptor Postsynaptic Receptors Monoamine_synapse->Receptor Binding & Signal Transduction

Caption: Monoamine transporter signaling pathway.

Experimental Workflow for Monoamine Transporter Inhibition Assays

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B1 Prepare cell membranes expressing target transporter B2 Incubate membranes with radioligand and test compound B1->B2 B3 Separate bound and free radioligand by filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki values B4->B5 Analysis SAR Analysis B5->Analysis U1 Culture cells expressing target transporter U2 Pre-incubate cells with test compound U1->U2 U3 Add radiolabeled neurotransmitter to initiate uptake U2->U3 U4 Terminate uptake and lyse cells U3->U4 U5 Quantify radioactivity U4->U5 U6 Calculate IC50 values U5->U6 U6->Analysis Start Start Start->B1 Start->U1

Caption: Workflow for in vitro monoamine transporter assays.

Logical Relationship of SAR in Phenylcyclohexylamine Analogs

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core Phenylcyclohexylamine Core Phenyl Ring Cyclohexyl Ring Methanamine Side Chain Phenyl_Subs Phenyl Ring Substitution (e.g., 4-F, 4-Cl, 3,4-diCl) Core:f1->Phenyl_Subs N_Alkylation N-Alkylation (e.g., N-CH3) Core:f3->N_Alkylation SERT_Affinity SERT Affinity Phenyl_Subs->SERT_Affinity NET_Affinity NET Affinity Phenyl_Subs->NET_Affinity DAT_Affinity DAT Affinity Phenyl_Subs->DAT_Affinity N_Alkylation->SERT_Affinity N_Alkylation->NET_Affinity N_Alkylation->DAT_Affinity Selectivity Selectivity Profile SERT_Affinity->Selectivity NET_Affinity->Selectivity DAT_Affinity->Selectivity

Caption: Key SAR relationships for phenylcyclohexylamine analogs.

References

independent verification of the biological activity of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of (1-(4-Iodophenyl)cyclobutyl)methanamine's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an , a molecule of interest in neuropharmacology. Through a comprehensive review of available data, this document compares its performance with established alternatives and presents supporting experimental data. The structural similarity of this compound to known monoamine reuptake inhibitors, such as sibutramine, suggests its potential interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This guide focuses on its likely role as a SERT ligand, potentially developed for use in neuroimaging.

Comparison with Alternative SERT Ligands

The therapeutic and research landscape for serotonin transporter ligands is well-established. Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone of treatment for depression and other psychiatric disorders.[1][2] In the realm of neuroimaging, various radiolabeled ligands are utilized for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to study SERT in the living brain.[1][3][4]

To provide a quantitative comparison, the binding affinities (Ki, in nM) of several well-characterized monoamine transporter inhibitors are presented below. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
This compound Data Not Available Data Not Available Data Not Available N/A N/A
Citalopram1.14470619040645627
Paroxetine0.06120262000433
Sertraline0.2925420861448
Fluoxetine2.62002407792
Fluvoxamine2.1750490357233
RTI-55 ([¹²³I]β-CIT)0.470.393.10.836.6

Table 1: In Vitro Binding Affinities of Selected Monoamine Transporter Inhibitors. Data for comparator compounds sourced from various pharmacological studies.[5][6] Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

Protocol for In Vitro Radioligand Binding Assay for SERT, DAT, and NET

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound, such as this compound, for the serotonin, dopamine, and norepinephrine transporters.

1. Materials and Reagents:

  • Membrane Preparations: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing human SERT, DAT, or NET. Alternatively, rodent brain tissue homogenates (e.g., striatum for DAT, frontal cortex for SERT and NET) can be used.

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., 10 µM citalopram for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation:

    • Homogenize cells or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[7]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[8]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical mechanism of action of a monoamine reuptake inhibitor and the workflow for evaluating its binding affinity.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Presynaptic_Serotonin Serotonin (5-HT) Serotonin_Vesicle->Presynaptic_Serotonin Release SERT Serotonin Transporter (SERT) Synaptic_Serotonin Serotonin (5-HT) Presynaptic_Serotonin->Synaptic_Serotonin Exocytosis Synaptic_Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Serotonin->Postsynaptic_Receptor Binding Test_Compound This compound Test_Compound->SERT Inhibition

Caption: Mechanism of SERT Inhibition.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (SERT, DAT, NET) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50_Determination IC50 Determination (Non-linear Regression) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Profile Determine Selectivity Profile (SERT vs. DAT/NET) Ki_Calculation->Selectivity_Profile

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Efficacy of (1-(4-Iodophenyl)cyclobutyl)methanamine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel anti-cancer agent CLR1404, a compound identified as 18-(p-iodophenyl)octadecylphosphocholine, which aligns with the structural elements of (1-(4-Iodophenyl)cyclobutyl)methanamine. This document summarizes key experimental data, details underlying protocols, and visualizes its mechanism of action to offer an objective performance assessment against alternative therapeutic strategies.

In Vitro Efficacy: Tumor-Selective Cytotoxicity

CLR1404 has demonstrated significant tumor-selective cytotoxic effects across a range of cancer cell lines. Its mechanism of action is linked to the disruption of lipid rafts and the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity Data

While specific IC50 values for a wide array of cell lines are not extensively published in single reports, available data indicates potent activity. In neuroblastoma cell lines, CLR1404 induced significant cell death at concentrations of 15 μM and above.

Cell LineCancer TypeCLR1404 ConcentrationEffectCitation
Multiple Neuroblastoma Cell LinesNeuroblastoma≥ 15 µMSignificant cell death and apoptosis

Further research is needed to establish a comprehensive IC50 profile across a broader panel of cancer cell lines for direct comparison with standard chemotherapeutic agents.

In Vivo Efficacy: Potent Tumor Growth Inhibition

In vivo studies using animal xenograft models have consistently demonstrated the potent anti-tumor activity of CLR1404 and its radioiodinated analogue, ¹³¹I-CLR1404.

Xenograft Model Data
Cancer TypeAnimal ModelCompoundDosageKey FindingsCitation
NeuroblastomaMouse XenograftCLR140410 or 30 mg/kg (weekly)Significant inhibition of tumor growth rate.
Head and Neck CancerMouse Xenograft¹³¹I-CLR1404Dose-dependentConfirmed dose-dependent tumor growth inhibition.[1]
Pediatric Solid Tumors (Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma)Murine Xenograft¹³¹I-CLR14043.15–3.81 MBqSignificantly slowed tumor growth relative to controls.[2]
Comparative In Vivo Studies

A direct comparison in a neuroblastoma model avid for metaiodobenzylguanidine (MIBG), a standard imaging agent for this cancer, revealed the superior uptake of ¹²⁴I-CLR1404.

CompoundCancer ModelKey FindingCitation
¹²⁴I-CLR1404MIBG-avid NeuroblastomaPeak uptake was 22% higher on average than ¹²⁴I-MIBG.[3]

These findings underscore the potential of CLR1404 as a more effective agent for both imaging and therapy in certain cancer types.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

CLR1404's anti-cancer effects are mediated through its selective accumulation in cancer cell membranes, attributed to the high density of lipid rafts. This accumulation leads to the downstream inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival CLR1404 CLR1404 Lipid Rafts Lipid Rafts Lipid Rafts->PI3K Inhibits

CLR1404 inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which CLR1404 inhibits cancer cell viability by 50% (IC50).

Protocol:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of CLR1404 for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle only.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow start Start Seed cells in 96-well plate Seed cells in 96-well plate start->Seed cells in 96-well plate end End Add serial dilutions of CLR1404 Add serial dilutions of CLR1404 Seed cells in 96-well plate->Add serial dilutions of CLR1404 Incubate for 24-72h Incubate for 24-72h Add serial dilutions of CLR1404->Incubate for 24-72h Add MTT reagent Add MTT reagent Incubate for 24-72h->Add MTT reagent Incubate for 2-4h Incubate for 2-4h Add MTT reagent->Incubate for 2-4h Add solubilization solution Add solubilization solution Incubate for 2-4h->Add solubilization solution Read absorbance at 570nm Read absorbance at 570nm Add solubilization solution->Read absorbance at 570nm Calculate IC50 Calculate IC50 Read absorbance at 570nm->Calculate IC50 Calculate IC50->end

Workflow for a typical MTT-based cytotoxicity assay.
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of CLR1404 in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration: Mice are randomized into treatment and control groups. CLR1404 or its radioiodinated form is administered via a clinically relevant route (e.g., intravenous injection). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and general health are also monitored as indicators of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Xenograft_Model_Workflow start Start Inject cancer cells into immunocompromised mice Inject cancer cells into immunocompromised mice start->Inject cancer cells into immunocompromised mice end End Allow tumors to establish Allow tumors to establish Inject cancer cells into immunocompromised mice->Allow tumors to establish Randomize mice into treatment groups Randomize mice into treatment groups Allow tumors to establish->Randomize mice into treatment groups Administer CLR1404 or vehicle Administer CLR1404 or vehicle Randomize mice into treatment groups->Administer CLR1404 or vehicle Measure tumor volume regularly Measure tumor volume regularly Administer CLR1404 or vehicle->Measure tumor volume regularly Monitor animal health Monitor animal health Measure tumor volume regularly->Monitor animal health Analyze tumor growth inhibition Analyze tumor growth inhibition Monitor animal health->Analyze tumor growth inhibition Analyze tumor growth inhibition->end

General workflow for an in vivo xenograft study.

Conclusion

The available preclinical data strongly suggest that CLR1404 and its radioiodinated derivatives are promising anti-cancer agents with a distinct mechanism of action and a favorable tumor-targeting profile. The compound demonstrates potent in vitro cytotoxicity and significant in vivo tumor growth inhibition in various cancer models. Particularly, its superior uptake compared to ¹²⁴I-MIBG in a neuroblastoma model highlights its potential as a more effective theranostic agent. Further studies are warranted to fully elucidate its efficacy across a wider range of malignancies and to establish its clinical utility in comparison to current standard-of-care therapies.

References

A Comparative Guide to the Off-Target Profile of (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of the novel research compound (1-(4-Iodophenyl)cyclobutyl)methanamine. Publicly available data on this specific molecule is limited; therefore, this analysis is based on the profiles of structurally similar compounds, particularly those acting as monoamine transporter inhibitors. The objective is to offer a predictive comparison and a methodological framework for evaluating its selectivity. For comparative purposes, we include data for two well-characterized central nervous system (CNS) agents: Sertraline, a selective serotonin reuptake inhibitor (SSRI), and a hypothetical balanced serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), Compound X.

The potential for off-target binding is a critical factor in drug development, often leading to unforeseen side effects or toxicities.[1][2] A thorough assessment against a panel of receptors, ion channels, and enzymes is essential to build a comprehensive safety and selectivity profile.

Comparative Off-Target Binding Profile

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and comparator compounds against primary targets and a selection of common off-targets for CNS agents. Lower Ki values indicate higher binding affinity.

TargetThis compound (Predicted)Sertraline (Reference)Compound X (Hypothetical SNDRI)Rationale for Inclusion
Primary Targets Monoamine transporters are key targets for antidepressants and related CNS drugs.
Serotonin Transporter (SERT)1.50.295.2Primary target for mood and anxiety disorders.
Norepinephrine Transporter (NET)15.82510.5Target for attention, mood, and pain.
Dopamine Transporter (DAT)8.325012.1Target for motivation, reward, and motor control.
Key Off-Targets Common off-targets associated with side effects of CNS medications.[3]
5-HT2A Receptor150>1000250Antagonism can cause sedation and weight gain.
Alpha-1 Adrenergic Receptor350230400Antagonism can lead to orthostatic hypotension and dizziness.
Histamine H1 Receptor>1000850>1000Antagonism is a primary cause of sedation.
hERG Potassium Channel (IC50)>10,000>10,000>10,000Inhibition can prolong the QT interval, posing a risk of cardiac arrhythmia.[4][5]

Disclaimer: Data for this compound and Compound X are illustrative and based on typical profiles for their respective classes. Reference data for Sertraline is derived from published literature.

Experimental Methodologies

Accurate assessment of off-target effects relies on robust and standardized experimental protocols. The data presented above are typically generated using the following key assays.

Table of Experimental Protocols
Assay TypePrincipleKey Methodological StepsInstrumentation
Radioligand Binding Assay A competitive binding assay where the test compound competes with a known radioactive ligand ('radioligand') for binding to a target receptor.[6][7] The amount of radioligand displaced is proportional to the test compound's affinity.[8]1. Incubate cell membranes or tissue homogenates expressing the target with a fixed concentration of radioligand and varying concentrations of the test compound.[9] 2. Separate bound from free radioligand via vacuum filtration. 3. Quantify radioactivity on the filter using a scintillation counter. 4. Calculate IC50 and Ki values from concentration-response curves.Scintillation Counter, 96-well Filter Plate Harvester.
hERG Patch Clamp Assay A functional electrophysiology assay that directly measures the flow of ions through hERG channels in a cell membrane.[4][10] It is the gold standard for assessing proarrhythmic risk.[11]1. A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing hERG channels. 2. A specific voltage protocol is applied to elicit hERG currents.[12] 3. The cell is exposed to varying concentrations of the test compound. 4. Inhibition of the hERG current is measured to determine the IC50 value.Patch Clamp Amplifier, Microscope, Perfusion System.

Visualizing Workflows and Pathways

Workflow for Off-Target Liability Assessment

The following diagram illustrates a typical workflow for assessing the off-target profile of a new chemical entity (NCE) during preclinical development. The process begins with primary target engagement and progresses to broader screening panels and functional assays to identify potential liabilities early.[13][14]

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Functional & In Vivo Confirmation NCE New Compound This compound Primary Primary Target Assays (SERT, DAT, NET) NCE->Primary Determine Potency & On-Target Affinity Secondary Broad Off-Target Panel (e.g., 40+ GPCRs, Ion Channels) Primary->Secondary Identify Hits hERG hERG Functional Assay (Patch Clamp) Cellular Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Secondary->Cellular Confirm Functional Effect InVivo In Vivo Models (Behavioral, Cardiovascular) Cellular->InVivo Assess Physiological Impact

A streamlined workflow for assessing compound off-target effects.
Potential Off-Target Signaling Pathway: 5-HT2A Receptor

Should a compound exhibit affinity for the serotonin 5-HT2A receptor, it could modulate the Gq-coupled signaling pathway. This pathway is crucial for numerous physiological processes, and its unintended activation or inhibition can lead to significant side effects. The diagram below outlines this cascade.

G cluster_products Second Messengers cluster_effects Downstream Effects Compound Off-Target Compound Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Gq-coupled signaling cascade for the 5-HT2A receptor.

References

Safety Operating Guide

Navigating the Disposal of (1-(4-Iodophenyl)cyclobutyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information for the proper disposal of (1-(4-Iodophenyl)cyclobutyl)methanamine, a halogenated organic compound, designed for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a critical aspect of laboratory operations, safeguarding both personnel and the environment. As this compound contains iodine, it is classified as a halogenated organic compound and requires specific disposal procedures. Adherence to these guidelines is essential to maintain a safe and compliant laboratory environment.

Immediate Safety and Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.

Step-by-Step Disposal Procedure:

  • Segregation: The most critical step is to segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[3][4] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[4][5]

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with the waste. The container should have a secure, tight-fitting screw cap to prevent spills and the release of vapors.[2][6][7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2] Do not use abbreviations or chemical formulas.[2] The label should also include the date when the first drop of waste was added.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8] The container must be kept closed except when adding waste.[2][6][7]

  • Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[8] Do not attempt to transport the waste off-site yourself.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute ToxicityHarmful if swallowed.[9]
Skin IrritationCauses skin irritation.[9][10]
Eye IrritationCauses serious eye irritation.[9][10][11]
Respiratory IrritationMay cause respiratory irritation.[9]
Skin SensitizationMay cause an allergic skin reaction.[10]

Experimental Protocols

The disposal procedure outlined above is a standard protocol derived from general laboratory safety guidelines for handling halogenated organic compounds. No experimental protocols were cited in the search results for the disposal of this specific compound. The provided procedure is a best-practice approach based on established safety principles.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate this compound Waste identify Is the waste a halogenated organic compound? start->identify segregate Segregate from non-halogenated waste identify->segregate Yes improper Improper Disposal (Drain/Trash) identify->improper No (Incorrect Identification) container Select appropriate, sealed container segregate->container labeling Label with 'Hazardous Waste' and full chemical name container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage disposal Contact EHS for disposal storage->disposal

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.

References

Personal protective equipment for handling (1-(4-Iodophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (1-(4-Iodophenyl)cyclobutyl)methanamine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1936255-32-1) is publicly available. The following guidance is based on the safety profiles of structurally analogous compounds, such as (1-(4-Chlorophenyl)cyclobutyl)methanamine and other aminocyclobutane derivatives, as well as general principles of laboratory safety. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical.

This compound is a research chemical whose supplier information indicates a need for cold-chain transportation, suggesting potential instability at ambient temperatures. Due to the presence of an amine functional group and an iodophenyl moiety, this compound should be handled with caution.

Inferred Hazard Profile

The hazard profile is extrapolated from data on similar chemical structures. The primary hazards are anticipated to be related to irritation and potential sensitization.

Hazard Category Inferred Potential Hazard GHS Classification (Anticipated)
Eye Contact Causes serious eye irritation.Warning - Eye Irrit. 2 (H319)
Skin Contact May cause skin irritation or an allergic skin reaction.Warning - Skin Irrit. 2 / Skin Sens. 1
Inhalation May cause respiratory tract irritation.Warning - STOT SE 3
Ingestion Harmful if swallowed.Warning - Acute Tox. 4
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[1][2] The following table outlines the recommended PPE for handling this compound.

Protection Area Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart. Double gloving may be appropriate for certain procedures. Discard gloves immediately if contaminated.
Body Protection Chemical-resistant lab coatA polyethylene-coated polypropylene gown or a similar non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms.
Eye & Face Protection Safety goggles and face shieldChemical safety goggles that provide a seal around the eyes are mandatory.[3] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Respiratory Protection Not typically required with proper engineering controlsAll handling of this compound must be performed within a certified chemical fume hood.[4][5][6][7][8] If a fume hood is not available or its performance is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required after a formal exposure assessment.

Operational and Disposal Plans

Handling Protocol

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7][8]

Preparation and Use:

  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-operational Check: Before starting, ensure the chemical fume hood is functioning correctly, with an average face velocity between 80-120 feet per minute (fpm).[6]

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a tared, sealed container to transport the chemical to the balance if the balance cannot be placed inside the hood.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] Given the requirement for cold-chain shipping, refrigerated storage is recommended.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[10]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[11][12] Do not dispose of this chemical down the drain or in general waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic waste.

  • Container Disposal: The empty primary container must also be treated as hazardous waste. Do not rinse it into the sink. Seal the empty container and place it in the solid hazardous waste stream.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[11]

Experimental Workflow Visualization

The following diagram illustrates the key logistical and safety steps for working with this compound.

G Workflow for Handling this compound cluster_prep Preparation & Storage cluster_handling Handling Operations (Inside Chemical Fume Hood) cluster_disposal Waste Management receive Receive Compound (Cold-Chain) store Store in Refrigerator (Tightly Sealed) receive->store Immediate Action ppe Don Full PPE (Gloves, Gown, Goggles, Face Shield) store->ppe Before Handling weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste (Contaminated PPE, etc.) experiment->solid_waste Contaminated Disposables liquid_waste Collect Liquid Waste (Halogenated Organics) experiment->liquid_waste Experimental Solutions ehs_pickup Dispose via EHS solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: A flowchart outlining the safe handling and disposal process for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Iodophenyl)cyclobutyl)methanamine
Reactant of Route 2
(1-(4-Iodophenyl)cyclobutyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.